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  • Product: N,N-diethyl-4-fluorobenzenesulfonamide
  • CAS: 309-91-1

Core Science & Biosynthesis

Foundational

N,N-diethyl-4-fluorobenzenesulfonamide CAS number 309-91-1 properties.

An In-depth Technical Guide to N,N-diethyl-4-fluorobenzenesulfonamide (CAS 309-91-1) Introduction N,N-diethyl-4-fluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest for researche...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-diethyl-4-fluorobenzenesulfonamide (CAS 309-91-1)

Introduction

N,N-diethyl-4-fluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest for researchers in medicinal chemistry and drug development. As a member of the sulfonamide class of compounds, it is structurally related to a wide array of molecules with established therapeutic importance, most notably as antibacterial agents.[1] The presence of a fluorine atom on the phenyl ring and N,N-diethyl substitution on the sulfonamide nitrogen provides a unique combination of lipophilicity, metabolic stability, and electronic properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications, grounded in established chemical principles.

Part 1: Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for N,N-diethyl-4-fluorobenzenesulfonamide, compiled from various chemical databases, are summarized below.

PropertyValueSource
CAS Number 309-91-1[2]
Molecular Formula C₁₀H₁₄FNO₂S[2][3]
Molecular Weight 231.29 g/mol [2][3]
IUPAC Name N,N-diethyl-4-fluorobenzenesulfonamide[3]
Synonyms 4-fluoro-N,N-diethylbenzenesulfonamide[3]
Predicted Density 1.203 ± 0.06 g/cm³[3]
Predicted Boiling Point 311.1 ± 44.0 °C[3]
Predicted LogP 2.937[3]
SMILES O=S(C1=CC=C(F)C=C1)(N(CC)CC)=O[2]

Part 2: Synthesis and Mechanistic Insights

The most direct and widely practiced method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This nucleophilic substitution reaction is highly efficient for creating the stable sulfur-nitrogen bond characteristic of the sulfonamide functional group.

General Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine onto the highly electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. The presence of a base, such as triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the diethylamine reactant, which would render it non-nucleophilic.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 4-Fluorobenzenesulfonyl Chloride (Electrophile) P1 Nucleophilic Attack (N on S) R1->P1 Electrophilic Center R2 Diethylamine (Nucleophile) R2->P1 Nucleophile R3 Triethylamine (Base) P3 Neutralization by Base R3->P3 Accepts Proton P2 HCl Byproduct Formation P1->P2 Prod1 N,N-diethyl-4-fluorobenzenesulfonamide P1->Prod1 P2->P3 Releases Proton Prod2 Triethylammonium Chloride (Salt Byproduct) P3->Prod2 G cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized Product (Crude) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Integration Coupling Patterns NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak (M+) Fragmentation Pattern MS->MS_Data Conclusion Structure Verified NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion G cluster_features Key Structural Features cluster_apps Potential Applications Core N,N-diethyl-4- fluorobenzenesulfonamide F1 Sulfonamide Core Core->F1 F2 Aryl Fluoride Core->F2 F3 N,N-diethyl Group Core->F3 A1 Medicinal Chemistry (e.g., Antibacterials) F1->A1 Bioisostere of Carboxylate A2 Fluorine Chemistry (Tracer/Probe Development) F2->A2 Improves Metabolic Stability A3 Directed ortho-Metalation (Synthetic Intermediate) F3->A3 Directing Group

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Fluorinated Sulfonamide Derivatives

Introduction: The Strategic Advantage of Fluorination in Sulfonamide Drug Discovery The sulfonamide functional group, a cornerstone of medicinal chemistry, has given rise to a multitude of therapeutic agents with a broad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Sulfonamide Drug Discovery

The sulfonamide functional group, a cornerstone of medicinal chemistry, has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities. The strategic incorporation of fluorine atoms into sulfonamide-based scaffolds has emerged as a powerful approach to modulate and enhance their pharmacological profiles. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated sulfonamide derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Fluorinated sulfonamides have demonstrated significant promise as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[3][4][5] Their multifaceted approach includes inducing cell cycle arrest, promoting apoptosis, and inhibiting key enzymes involved in cancer progression.[3][6]

Mechanisms of Anticancer Action

The anticancer effects of fluorinated sulfonamides are diverse and often target multiple pathways simultaneously. Key mechanisms include:

  • Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress carbonic anhydrase isoforms (e.g., CA IX and CA XII) to regulate intracellular pH in the hypoxic tumor microenvironment. Fluorinated sulfonamides are potent inhibitors of these enzymes, leading to a disruption of pH homeostasis and subsequent induction of apoptosis.[4][7]

  • Tyrosine Kinase Inhibition: Many fluorinated sulfonamides act as inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[4] By blocking these pathways, these compounds can effectively halt tumor growth.

  • Cell Cycle Arrest: A number of fluorinated sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, thereby preventing cancer cells from replicating.[3]

  • Disruption of Microtubule Assembly: Some compounds interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic catastrophe and cell death.[3]

  • Aromatase Inhibition: In hormone-dependent cancers, such as certain types of breast cancer, fluorinated sulfonamides can act as aromatase inhibitors, blocking the synthesis of estrogens that fuel tumor growth.[4][5]

anticancer_mechanisms Fluorinated Sulfonamide Fluorinated Sulfonamide Carbonic Anhydrase IX/XII Carbonic Anhydrase IX/XII Fluorinated Sulfonamide->Carbonic Anhydrase IX/XII Inhibition Tyrosine Kinases Tyrosine Kinases Fluorinated Sulfonamide->Tyrosine Kinases Inhibition Microtubule Assembly Microtubule Assembly Fluorinated Sulfonamide->Microtubule Assembly Disruption Aromatase Aromatase Fluorinated Sulfonamide->Aromatase Inhibition Disrupted pH Homeostasis Disrupted pH Homeostasis Carbonic Anhydrase IX/XII->Disrupted pH Homeostasis Blocked Signaling Pathways Blocked Signaling Pathways Tyrosine Kinases->Blocked Signaling Pathways Mitotic Arrest Mitotic Arrest Microtubule Assembly->Mitotic Arrest Decreased Estrogen Synthesis Decreased Estrogen Synthesis Aromatase->Decreased Estrogen Synthesis Apoptosis Apoptosis Disrupted pH Homeostasis->Apoptosis Blocked Signaling Pathways->Apoptosis Mitotic Arrest->Apoptosis Decreased Estrogen Synthesis->Apoptosis

Caption: Anticancer mechanisms of fluorinated sulfonamides.

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of fluorinated sulfonamide derivatives are typically assessed using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[8][9][10]

Table 1: Anticancer Activity of Exemplary Fluorinated Sulfonamides

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6 A549 (Lung)0.64[11]
3-trifluoromethylquinoxaline 1,4-dioxide 7h Multiple1.3 - 2.1[12]
Steroidal derivative 32 Multiple0.00083 - 0.056[3]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the IC50 value of a fluorinated sulfonamide derivative against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated sulfonamide derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the fluorinated sulfonamide derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[8][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity: A Renewed Fight Against Resistance

The emergence of antibiotic resistance is a major global health threat, necessitating the development of novel antimicrobial agents. Fluorinated sulfonamides have shown significant potential in this area, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Mechanism of Antibacterial Action

The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. Humans are not affected by this mechanism as they obtain folic acid from their diet. The introduction of fluorine can enhance the binding affinity of the sulfonamide to the DHPS enzyme.

antibacterial_mechanism PABA PABA DHPS DHPS PABA->DHPS Substrate Dihydropteroic Acid Dihydropteroic Acid DHPS->Dihydropteroic Acid Catalyzes Folic Acid Folic Acid Dihydropteroic Acid->Folic Acid Bacterial Growth Bacterial Growth Folic Acid->Bacterial Growth Fluorinated Sulfonamide Fluorinated Sulfonamide Fluorinated Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis.

In Vitro Evaluation of Antibacterial Activity

The antibacterial efficacy of fluorinated sulfonamides is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a bacterium. The broth microdilution method is a standard technique for determining MIC values.[14][15]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the MIC of a fluorinated sulfonamide derivative against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Fluorinated sulfonamide derivative

  • Sterile 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the fluorinated sulfonamide derivative. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

  • Inoculation: Inoculate each well of the microplate (containing the compound dilutions) with the standardized bacterial suspension. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours.[17]

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Antiviral Activity: Combating Viral Infections

Fluorinated sulfonamides have also emerged as promising antiviral agents, with activity against a range of viruses. Their mechanisms of action are varied and often target specific viral enzymes or processes.

Mechanisms of Antiviral Action

The antiviral strategies of fluorinated sulfonamides include:

  • Protease Inhibition: Some fluorinated sulfonamides are designed to inhibit viral proteases, which are essential for the processing of viral polyproteins into mature, functional proteins.

  • Reverse Transcriptase Inhibition: In the case of retroviruses like HIV, these compounds can inhibit reverse transcriptase, an enzyme crucial for converting viral RNA into DNA.

  • Integrase Inhibition: Another target in HIV is integrase, the enzyme responsible for integrating the viral DNA into the host cell's genome.

  • Entry Inhibition: Some derivatives can block the entry of viruses into host cells by targeting viral surface proteins or host cell receptors.

In Vitro Evaluation of Antiviral Activity

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.[18][19] It measures the ability of a compound to reduce the number of viral plaques formed in a cell culture.

Experimental Protocol: Plaque Reduction Assay

This protocol details the procedure for a plaque reduction assay.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Fluorinated sulfonamide derivative

  • Cell culture medium

  • Overlay medium (containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the fluorinated sulfonamide derivative for a specific time.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[20]

  • Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayers with an overlay medium containing the respective concentrations of the compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Fluorinated sulfonamides, most notably celecoxib, have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[21][22][23]

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many fluorinated sulfonamides is the selective inhibition of COX-2. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. It is important to note that the sulfonamide moiety in celecoxib is structurally different from that in sulfonamide antibiotics and does not confer the same risk of allergic cross-reactivity.[22][23][24]

antiinflammatory_mechanism Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Fluorinated Sulfonamide (e.g., Celecoxib) Fluorinated Sulfonamide (e.g., Celecoxib) Fluorinated Sulfonamide (e.g., Celecoxib)->COX-2 Selective Inhibition

Caption: COX-2 inhibition by fluorinated sulfonamides.

In Vitro Evaluation of COX-2 Inhibitory Activity

The inhibitory activity of fluorinated sulfonamides against COX-2 can be assessed using in vitro enzyme assays. These assays typically measure the production of prostaglandins or other products of the COX-2-catalyzed reaction.[25]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general outline for a COX-2 inhibition assay.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorinated sulfonamide derivative

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of the COX-2 enzyme and the fluorinated sulfonamide derivative in the assay buffer.

  • Pre-incubation: Add the COX-2 enzyme and different concentrations of the test compound to the wells of a 96-well plate. Include a control with the enzyme but no inhibitor. Incubate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[26]

  • Incubation: Incubate the plate at 37°C for a specific time to allow the reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a stopping reagent). Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).[25]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the control. Determine the IC50 value from the dose-response curve.

Enzyme Inhibition: A Versatile Strategy

Beyond the enzymes already discussed, fluorinated sulfonamides have been shown to inhibit a variety of other enzymes with therapeutic relevance. A prominent example is their potent inhibition of carbonic anhydrases (CAs).[2][7][27]

Carbonic Anhydrase Inhibition

As mentioned in the anticancer section, CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Fluorinated sulfonamides are among the most potent CA inhibitors. This inhibitory activity is not only relevant for cancer but also for other conditions such as glaucoma, where inhibiting CA in the ciliary body of the eye reduces the production of aqueous humor and lowers intraocular pressure.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory effect on CA can be determined using a colorimetric assay that measures the esterase activity of the enzyme.[28][29]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a method for assessing CA inhibition.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • Fluorinated sulfonamide derivative

  • p-Nitrophenyl acetate (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of CA, the fluorinated sulfonamide derivative, and p-nitrophenyl acetate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme, and different concentrations of the test compound. Include a control with the enzyme but no inhibitor.

  • Reaction Initiation: Start the reaction by adding the p-nitrophenyl acetate substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) and continue to monitor the change in absorbance over time. The hydrolysis of p-nitrophenyl acetate by CA produces the yellow p-nitrophenolate ion.

  • Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Conclusion: The Future of Fluorinated Sulfonamides in Drug Development

The incorporation of fluorine into sulfonamide scaffolds has proven to be a highly effective strategy for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the anticancer, antibacterial, antiviral, and anti-inflammatory properties of these compounds, along with their mechanisms of action and the experimental protocols for their evaluation. The versatility of the fluorinated sulfonamide motif, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly continue to drive the discovery and development of new and improved drugs to address unmet medical needs. As researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full therapeutic potential of this remarkable class of compounds.

References

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Foundational

The Strategic Role of the Fluorine Atom in N,N-diethyl-4-fluorobenzenesulfonamide: An In-depth Technical Guide

Introduction: The Subtle Power of a Single Atom In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of a Single Atom

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. This guide delves into the specific and nuanced role of the fluorine atom in N,N-diethyl-4-fluorobenzenesulfonamide , a molecule that, while seemingly simple, exemplifies the profound impact of fluorination on physicochemical properties, metabolic stability, and potential biological activity. For researchers, scientists, and drug development professionals, understanding these effects is paramount to harnessing the full potential of fluorinated compounds. This document will explore the electronic and steric influences of the para-positioned fluorine atom, its impact on the molecule's spectroscopic signature, and the practical implications for its synthesis and application.

Molecular Architecture and the Influence of Fluorine

N,N-diethyl-4-fluorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry.[1] The core structure consists of a benzene ring substituted with a sulfonamide group (-SO₂N(CH₂CH₃)₂) and a fluorine atom at the para position.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of N,N-diethyl-4-fluorobenzenesulfonamide is presented below.

PropertyValueSource
CAS Number 309-91-1[2]
Molecular Formula C₁₀H₁₄FNO₂S[2]
Molecular Weight 231.29 g/mol [2]
Predicted logP 2.937[3]
Predicted Boiling Point 311.1 °C[3]

The Decisive Role of the Fluorine Atom

The substitution of a hydrogen atom with fluorine at the para-position of the benzenesulfonamide scaffold is not a trivial alteration. It imparts a unique set of properties to the molecule, driven by the inherent nature of the fluorine atom.

Electronic Effects: A Balancing Act of Induction and Resonance

The fluorine atom exerts a powerful influence on the electronic distribution within the aromatic ring through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond network. This inductive effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal.

The interplay of these opposing effects modulates the reactivity of the aromatic ring and the properties of the sulfonamide group.

G cluster_0 Electronic Effects of Fluorine F Fluorine Atom Inductive Inductive Effect (-I) (Electron Withdrawing) F->Inductive Strong Resonance Resonance Effect (+R) (Electron Donating) F->Resonance Weak AromaticRing Aromatic Ring Electron Density Inductive->AromaticRing Decreases Resonance->AromaticRing Increases Sulfonamide Sulfonamide Group Reactivity AromaticRing->Sulfonamide

Caption: Interplay of inductive and resonance effects of fluorine.

Impact on Physicochemical Properties

The introduction of a fluorine atom significantly modifies the molecule's physicochemical profile, which is a critical consideration in drug design.

  • Lipophilicity: The predicted octanol-water partition coefficient (logP) of 2.937 suggests that N,N-diethyl-4-fluorobenzenesulfonamide is a lipophilic molecule.[3] The contribution of the fluorine atom to lipophilicity can be complex; while it increases the overall molecular surface area, its polarity can also influence interactions with water.[4]

  • Metabolic Stability: A key advantage of fluorination, particularly at the para-position of an aromatic ring, is the enhancement of metabolic stability. This position is often susceptible to oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond is resistant to cleavage, effectively "blocking" this metabolic pathway and potentially increasing the in vivo half-life of the molecule.

Spectroscopic Signature: The Fluorine Fingerprint

The presence of the fluorine atom provides a unique and powerful handle for the spectroscopic characterization of N,N-diethyl-4-fluorobenzenesulfonamide.

  • ¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[5] The chemical shift of the fluorine atom in N,N-diethyl-4-fluorobenzenesulfonamide would be expected in the typical range for aromatic C-F compounds. Furthermore, coupling between the ¹⁹F nucleus and the ortho- and meta-protons on the benzene ring would provide valuable structural information. In related fluoroaromatic compounds, ¹⁹F NMR signals for ortho-fluorines can be deshielded due to interactions with neighboring groups.[6]

  • ¹H and ¹³C NMR Spectroscopy: The fluorine atom will induce splitting in the signals of nearby protons and carbons. For instance, the aromatic protons ortho and meta to the fluorine will appear as doublets of doublets due to both H-H and H-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum of N,N-diethyl-4-fluorobenzenesulfonamide would be expected to show characteristic absorption bands for the sulfonamide group (S=O stretching) and the C-F bond, in addition to the aromatic C-H and C=C stretching and bending vibrations.[7][8][9] The S=O stretching vibrations typically appear as two strong bands in the region of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹.

Synthesis and Characterization: A Practical Approach

The synthesis of N,N-diethyl-4-fluorobenzenesulfonamide can be readily achieved by the reaction of 4-fluorobenzenesulfonyl chloride with diethylamine.[10][11] This is a standard procedure for the formation of sulfonamides.

Experimental Protocol: Synthesis of N,N-diethyl-4-fluorobenzenesulfonamide

G cluster_1 Synthetic Workflow Reactants 4-Fluorobenzenesulfonyl Chloride + Diethylamine Reaction Reaction in DCM with Triethylamine (base) Reactants->Reaction Workup Aqueous Workup (HCl wash, Brine wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product N,N-diethyl-4-fluorobenzenesulfonamide Purification->Product

Caption: Synthetic workflow for N,N-diethyl-4-fluorobenzenesulfonamide.

Materials:

  • 4-Fluorobenzenesulfonyl chloride[12]

  • Diethylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of diethylamine (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy, and confirm its purity by high-performance liquid chromatography (HPLC).

Potential Applications in Research and Development

The unique properties imparted by the fluorine atom make N,N-diethyl-4-fluorobenzenesulfonamide and its derivatives attractive candidates for various applications, particularly in medicinal chemistry.

  • Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore that can act as a zinc-binding group in metalloenzymes.[13] The electronic modifications induced by the fluorine atom can fine-tune the binding affinity and selectivity for specific enzyme targets.

  • Antimicrobial Agents: Sulfonamides have a long history as antibacterial agents.[1] The incorporation of fluorine can enhance the antimicrobial activity and broaden the spectrum of susceptible pathogens.

  • Probes for Biological Systems: The presence of the ¹⁹F nucleus allows for the use of ¹⁹F NMR spectroscopy to study the interaction of these molecules with biological targets in a complex environment, as there is no background signal in biological systems.[14]

  • Building Blocks in Organic Synthesis: N,N-diethyl-4-fluorobenzenesulfonamide can serve as a versatile building block for the synthesis of more complex fluorinated molecules with potential applications in materials science and agrochemicals.

Conclusion: A Small Change with a Large Impact

The single fluorine atom in N,N-diethyl-4-fluorobenzenesulfonamide is a testament to the power of strategic fluorination in molecular design. Its profound influence on the electronic landscape, physicochemical properties, and metabolic stability transforms a simple benzenesulfonamide into a molecule with enhanced potential for a range of scientific applications. For researchers in drug discovery and materials science, a thorough understanding of these fluorine-driven effects is not merely academic but a critical tool for the rational design of next-generation functional molecules. This guide provides a foundational understanding of these principles, encouraging further exploration into the vast and exciting field of fluorine chemistry.

References

  • Ayati, A., et al. (2015). Thiazole-based compounds exhibited various pharmacological activities (i.e., antioxidant, antimicrobial, anticancer and antiviral properties) rendering a thiazole scaffold, an attractive pharmacophore in drug design and development. This information is synthesized from the general knowledge presented in the source about thiazole-based compounds, which often incorporate sulfonamide moieties.[13]

  • PubChem. (n.d.). N,N-diethyl-4-fluoro-2-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link][15]

  • Bolm, C., et al. (2021). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. ACS Omega. This reference provides examples of reactions and characterization of related sulfonamide compounds.[16]

  • Royal Society of Chemistry. (2018). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link][5]

  • MDPI. (2023). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Molecules. Retrieved from [Link][17]

  • ResearchGate. (n.d.). Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. Retrieved from [Link][7]

  • LookChem. (n.d.). N,N-Diethyl-4-fluorobenzenesulfonamide. Retrieved from [Link][3]

  • PubMed. (2001). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. Retrieved from [Link][18]

  • Beilstein Journals. (2019). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link][19]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link][8]

  • Shaalaa. (2020). Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. Retrieved from [Link][10]

  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Retrieved from [Link][1]

  • Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Online Journal of Public Health. Retrieved from [Link][4]

  • ResearchGate. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link][20]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link][9]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link][11]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link][21]

  • PubMed Central. (2020). Effects of fluorine bonding and nonbonding interactions on ¹⁹F chemical shifts. RSC Advances. Retrieved from [Link][6]

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Exploratory

An In-depth Technical Guide to the Solubility of N,N-diethyl-4-fluorobenzenesulfonamide in Common Laboratory Solvents

Introduction N,N-diethyl-4-fluorobenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. As with any compound destined for therapeutic applications, a thorough...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-diethyl-4-fluorobenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. As with any compound destined for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides a comprehensive overview of the solubility profile of N,N-diethyl-4-fluorobenzenesulfonamide in a range of common laboratory solvents. Drawing upon established principles of organic chemistry and data from structurally similar molecules, we offer a predictive yet scientifically grounded assessment to aid researchers in their experimental design and execution.

Physicochemical Properties of N,N-diethyl-4-fluorobenzenesulfonamide

A molecule's solubility is intrinsically linked to its structural and electronic features. Key properties of N,N-diethyl-4-fluorobenzenesulfonamide that govern its solubility include:

  • Molecular Formula: C₁₀H₁₄FNO₂S[1]

  • Molecular Weight: 231.29 g/mol [1]

  • Structure: The molecule consists of a fluorinated benzene ring attached to a sulfonamide group, which is further substituted with two ethyl groups.

  • Polarity: The presence of the sulfonyl group (SO₂) and the fluorine atom introduces significant polarity to the molecule. The diethylamino group also contributes to the overall polarity. However, the aromatic ring and the ethyl chains are nonpolar in nature. This amphiphilic character suggests that its solubility will be highly dependent on the polarity of the solvent.

  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors. The absence of a hydrogen atom on the sulfonamide nitrogen precludes it from acting as a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, which will influence its solubility in protic solvents like water and alcohols.

Predicted Solubility Profile

In the absence of direct experimental data for N,N-diethyl-4-fluorobenzenesulfonamide, the following table provides a predicted solubility profile based on the general solubility of sulfonamides and the known solubility of structurally related compounds.[2][3][4] These predictions are intended to serve as a practical guide for initial experimental work.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLowThe presence of the nonpolar aromatic ring and ethyl groups is expected to outweigh the polarity of the sulfonamide and fluorine, leading to poor aqueous solubility. Sulfonamides, in general, are sparingly soluble in water.[3]
MethanolLow to ModerateThe polarity of methanol will allow for some interaction with the polar moieties of the molecule. However, the lack of a hydrogen bond donor on the sulfonamide nitrogen may limit extensive solvation. A related compound, N-fluorobisbenzenesulfonamide, exhibits low solubility in methanol.[5]
EthanolLow to ModerateSimilar to methanol, ethanol's polarity should allow for some dissolution. The slightly larger nonpolar alkyl chain of ethanol compared to methanol might slightly enhance solubility due to better interaction with the ethyl groups of the solute.
Polar Aprotic AcetoneModerate to HighAcetone is a polar aprotic solvent capable of strong dipole-dipole interactions with the polar sulfonyl group. This is expected to result in good solubility.
Acetonitrile (MeCN)Moderate to HighAcetonitrile's polarity and ability to engage in dipole-dipole interactions suggest good solubility for N,N-diethyl-4-fluorobenzenesulfonamide. A similar compound, N-(benzenesulfonyl)-N-fluorobenzenesulfonamide, is soluble in MeCN.[2]
Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. It is anticipated to be a very good solvent for this compound.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent and is expected to effectively dissolve N,N-diethyl-4-fluorobenzenesulfonamide.
Nonpolar/Slightly Polar Dichloromethane (DCM)Moderate to HighThe moderate polarity of DCM should allow for favorable interactions with both the polar and nonpolar regions of the molecule, leading to good solubility. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide is soluble in DCM.[2]
Ethyl AcetateModerateEthyl acetate has an intermediate polarity and is a good solvent for many organic compounds. It is expected to be a reasonably good solvent for this sulfonamide.
Tetrahydrofuran (THF)Moderate to HighTHF is a moderately polar ether that is a good solvent for a wide range of organic molecules. The related N-(benzenesulfonyl)-N-fluorobenzenesulfonamide is soluble in THF.[2]
TolueneLow to ModerateWhile toluene is generally considered nonpolar, its aromatic character can lead to π-stacking interactions with the benzene ring of the solute, potentially affording some solubility. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide is soluble in toluene.[2]
HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar sulfonamide and fluoro-substituted aromatic ring, resulting in very poor solubility.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.[4]

Objective: To determine the equilibrium solubility of N,N-diethyl-4-fluorobenzenesulfonamide in a given solvent at a specific temperature.

Materials:

  • N,N-diethyl-4-fluorobenzenesulfonamide (solid)

  • Selected solvents (high purity)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N,N-diethyl-4-fluorobenzenesulfonamide to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the time required to reach a constant concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated HPLC method or UV-Vis spectrophotometry to determine the concentration of N,N-diethyl-4-fluorobenzenesulfonamide.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Self-Validation:

  • Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming that equilibrium has been achieved.

  • Method Validation: The analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision according to standard guidelines.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of N,N-diethyl-4-fluorobenzenesulfonamide.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature seal_vial->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

  • PubChem. N,N-diethyl-4-fluorobenzenesulfonamide. [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. [Link]

  • Journal of Chemical & Engineering Data. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • Ataman Kimya. N,N-DIETHYLFORMAMIDE. [Link]

  • ResearchGate. Mole fraction solubility of benzenesulfonamide in dimethylformamide... [Link]

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Foundational

Stability and degradation profile of N,N-diethyl-4-fluorobenzenesulfonamide

An In-depth Technical Guide to the Stability and Degradation Profile of N,N-diethyl-4-fluorobenzenesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Profile of N,N-diethyl-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of N,N-diethyl-4-fluorobenzenesulfonamide. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the scientific rationale underpinning the experimental design for stability testing. This guide is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the methodologies presented are robust and self-validating. We will explore the intrinsic stability of N,N-diethyl-4-fluorobenzenesulfonamide, its likely degradation pathways under various stress conditions, and the development of a stability-indicating analytical method. This document is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in the characterization of sulfonamide-based compounds.

Introduction and Physicochemical Properties

N,N-diethyl-4-fluorobenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Understanding its stability profile is critical for determining its shelf-life, storage conditions, and potential degradation products that could impact its efficacy and safety. The purpose of stability testing is to see how the quality of a drug substance changes over time due to environmental factors like temperature, humidity, and light.[1][2]

Chemical Structure and Properties

The chemical structure of N,N-diethyl-4-fluorobenzenesulfonamide consists of a 4-fluorobenzene ring attached to a sulfonamide group, which is further substituted with two ethyl groups.

Table 1: Physicochemical Properties of N,N-diethyl-4-fluorobenzenesulfonamide and Related Compounds

PropertyValue/InformationSource
Molecular Formula C10H14FNO2SInferred
Molecular Weight 231.29 g/mol Inferred
Appearance Likely a white to off-white crystalline solidAnalogy to similar compounds[3][4]
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane.Analogy to similar compounds[3]
Storage Room temperature, in an inert atmosphere, and protected from light.General recommendation for sulfonamides.

Forced Degradation Studies: A Mechanistic Approach

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][2][7][8]

Hydrolytic Degradation

Causality: The sulfonamide linkage in N,N-diethyl-4-fluorobenzenesulfonamide is susceptible to hydrolysis, particularly under acidic or basic conditions. The electron-withdrawing nature of the 4-fluorobenzenesulfonyl group can influence the rate of this process. Sulfonamides are generally resistant to hydrolysis under neutral conditions but can be degraded at high or low pH.[9]

Primary Degradation Products:

  • 4-Fluorobenzenesulfonic acid

  • Diethylamine

Experimental Protocol: Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of N,N-diethyl-4-fluorobenzenesulfonamide in a suitable organic solvent (e.g., acetonitrile).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Causality: The sulfur atom in the sulfonamide group is susceptible to oxidation, which can lead to the formation of sulfonic acids or other oxidized species. The presence of the diethylamino group may also provide a site for oxidative N-dealkylation.

Primary Degradation Products:

  • N-ethyl-4-fluorobenzenesulfonamide (via N-de-ethylation)

  • 4-Fluorobenzenesulfonic acid

Experimental Protocol: Oxidative Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of N,N-diethyl-4-fluorobenzenesulfonamide in a suitable organic solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Photolytic Degradation

Causality: The aromatic ring in N,N-diethyl-4-fluorobenzenesulfonamide can absorb UV light, leading to photolytic cleavage of the C-S or S-N bonds. Photochemical degradation can result in the formation of a variety of products.[10]

Experimental Protocol: Photolytic Degradation Study

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of N,N-diethyl-4-fluorobenzenesulfonamide in a suitable solvent (e.g., methanol).

    • Prepare a solid sample by spreading a thin layer of the compound in a petri dish.

  • Light Exposure:

    • Expose the solution and solid samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A near UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm is suitable.[11]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solution and the dissolved solid sample using a validated stability-indicating HPLC method.

Thermal Degradation

Causality: High temperatures can provide the energy needed to break chemical bonds, leading to the degradation of the molecule. For sulfonamides, thermal degradation can be complex and may involve multiple pathways. While some sulfonamides are stable at high temperatures, others can degrade.[12]

Experimental Protocol: Thermal Degradation Study

  • Sample Preparation: Place a known amount of solid N,N-diethyl-4-fluorobenzenesulfonamide in a vial.

  • Thermal Stress:

    • Heat the sample in a temperature-controlled oven at a temperature above the accelerated stability testing conditions (e.g., 80°C) for a specified period (e.g., 7 days).

    • A control sample should be stored at room temperature.

  • Analysis: After the heating period, allow the sample to cool, dissolve it in a suitable solvent, and analyze using a validated stability-indicating HPLC method.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of N,N-diethyl-4-fluorobenzenesulfonamide under various stress conditions.

G parent N,N-diethyl-4-fluorobenzenesulfonamide hydrolysis_acid 4-Fluorobenzenesulfonic acid + Diethylamine parent->hydrolysis_acid Hydrolysis (Acidic/Basic) oxidation_dealkyl N-ethyl-4-fluorobenzenesulfonamide parent->oxidation_dealkyl Oxidation photolysis_cleavage 4-Fluorophenyl radical + SO2 + Diethylamino radical parent->photolysis_cleavage Photolysis thermal_decomposition Complex mixture of degradation products parent->thermal_decomposition Thermal Stress

Caption: Proposed degradation pathways of N,N-diethyl-4-fluorobenzenesulfonamide.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

HPLC Method Parameters

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and water (with 0.1% formic acid) in a gradient elutionThe gradient allows for the separation of compounds with a range of polarities. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength UV at 254 nm or by mass spectrometry (MS)The aromatic ring provides UV absorbance. MS detection provides higher specificity and structural information on degradation products.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram outlines the overall workflow for assessing the stability and degradation profile of N,N-diethyl-4-fluorobenzenesulfonamide.

G cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis cluster_output Output hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Stability-Indicating HPLC Method Development hydrolysis->hplc oxidation Oxidation (H2O2) oxidation->hplc photolysis Photolysis (UV/Vis Light) photolysis->hplc thermal Thermal Stress thermal->hplc validation Method Validation (ICH Guidelines) hplc->validation characterization Degradant Characterization (LC-MS) validation->characterization profile Stability Profile characterization->profile pathways Degradation Pathways characterization->pathways shelf_life Shelf-Life Estimation profile->shelf_life

Caption: Workflow for stability and degradation profiling.

Conclusion

This technical guide has provided a comprehensive framework for evaluating the stability and degradation profile of N,N-diethyl-4-fluorobenzenesulfonamide. By employing a systematic approach to forced degradation studies and developing a robust, validated stability-indicating analytical method, researchers can gain a thorough understanding of the molecule's intrinsic stability. This knowledge is fundamental for the successful development of any product containing this compound, ensuring its quality, safety, and efficacy over its intended shelf life. The principles and methodologies outlined herein are grounded in established scientific and regulatory standards, providing a reliable foundation for your stability testing programs.

References

  • Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide - PMC - PubMed Central . (2025, October 29). PubMed Central. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH . (2024, April 4). National Institutes of Health. [Link]

  • Studies on sulfonamide degradation products | Download Table . ResearchGate. [Link]

  • N, N-Diethyl 4-aminobenzenesulfonamide, min 98%, 25 grams . CP Lab Safety. [Link]

  • N,N-diethyl-4-fluoro-2-nitrobenzenesulfonamide | C10H13FN2O4S . PubChem. [Link]

  • N,N-diethyl-4-fluorobenzenecarboximidamide | C11H15FN2 . PubChem. [Link]

  • N-Fluorobenzenesulfonimide (NFSI) . Organic Chemistry Portal. [Link]

  • Q1A(R2) Guideline . ICH. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection . (2013, January 15). PubMed. [Link]

  • Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs . PubMed. [Link]

  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC - NIH . National Institutes of Health. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . ICH. [Link]

  • (PDF) Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs . ResearchGate. [Link]

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  • ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency. [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate . (2021, January 26). MDPI. [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation . (2022, February 15). PubMed. [Link]

  • Kinetics of hydrolysis of NN′-diarylsulphamides . Sci-Hub. [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures | Request PDF . ResearchGate. [Link]

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  • III Analytical Methods . Ministry of the Environment, Government of Japan. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . Academia.edu. [Link]

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  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides . National Institutes of Health. [Link]

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  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond . ResearchGate. [Link]

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Exploratory

Safety, handling, and storage of N,N-diethyl-4-fluorobenzenesulfonamide

An In-depth Technical Guide for the Safe Handling, and Storage of N,N-diethyl-4-fluorobenzenesulfonamide Introduction: A Proactive Approach to Laboratory Safety In the landscape of drug discovery and chemical research, N...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Handling, and Storage of N,N-diethyl-4-fluorobenzenesulfonamide

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical research, N,N-diethyl-4-fluorobenzenesulfonamide and its analogs represent a class of compounds with significant potential. The sulfonamide functional group is a well-established pharmacophore, and the incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the same chemical properties that make these molecules valuable also necessitate a rigorous and informed approach to their handling and safety. This guide moves beyond mere compliance, adopting the perspective of a senior scientist to explain the causality behind safety protocols. Our objective is to create a self-validating system of safety that protects researchers, ensures experimental integrity, and fosters a culture of proactive risk management.

Chemical and Physical Identity

A foundational element of safe handling is a thorough understanding of the substance's physical and chemical properties. N,N-diethyl-4-fluorobenzenesulfonamide is a fluorinated aromatic sulfonamide. While specific experimental data is limited for this exact compound, we can infer its properties from its structure and data from close structural analogs.

PropertyValueSource
Chemical Name N,N-diethyl-4-fluorobenzenesulfonamideIUPAC
CAS Number 309-91-1[3]
Molecular Formula C₁₀H₁₄FNO₂S[3]
Molecular Weight 231.29 g/mol [3]
Physical Form Likely a white to off-white crystalline solid, based on analogs.[4][4]
Storage Temperature Room Temperature[3]

Hazard Identification and Risk Assessment

The primary hazards associated with N,N-diethyl-4-fluorobenzenesulfonamide are inferred from data on the compound itself and structurally related sulfonamides. The risk assessment should consider both the inherent hazards of the chemical and the potential for exposure during specific laboratory procedures.

GHS Hazard Classification:

PictogramSignal WordHazard Statement(s)Precautionary Statement(s)

Warning H302: Harmful if swallowed. [3][5] H319: Causes serious eye irritation. (inferred from analogs)[5][6]P264: Wash hands and exposed skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

Expert Analysis of Hazards:

  • Oral Toxicity (H302): The primary documented hazard is acute toxicity upon ingestion.[3] This underscores the critical importance of preventing hand-to-mouth contamination through rigorous personal hygiene and prohibiting eating or drinking in the laboratory.[7][8]

  • Eye Irritation (H319): Based on data for analogous sulfonamides, this compound is expected to be a serious eye irritant.[5][6] The sulfonamide functional group can be corrosive, and fine crystalline solids can cause significant mechanical and chemical irritation to the eyes.

  • Inhalation Hazard: While not formally classified, handling any fine powder presents a risk of aerosolization and subsequent inhalation. The respiratory tract is a direct route for systemic exposure. Therefore, all manipulations of the solid compound should be performed within a certified chemical fume hood or other ventilated enclosure.[7]

  • Dermal Contact: Skin contact should be avoided. While acute dermal toxicity may be low, prolonged or repeated contact can lead to irritation or sensitization. Furthermore, absorption through the skin is a potential route of exposure for many organic molecules.[9][10]

Engineering Controls and Personal Protective Equipment (PPE)

A robust safety protocol follows the hierarchy of controls, prioritizing engineering solutions over personal protective equipment. PPE should be considered the final barrier between the researcher and the chemical hazard.[9]

Engineering Controls:

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving N,N-diethyl-4-fluorobenzenesulfonamide powder must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particulates.[7]

  • Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure can provide containment while minimizing air currents that affect balance stability.

  • Safety Showers and Eyewash Stations: Ensure unobstructed access to a safety shower and eyewash station. All personnel must be trained in their proper use.[11]

Personal Protective Equipment (PPE): The selection of PPE is task-dependent. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Selection_Workflow cluster_assessment Phase 1: Task Assessment cluster_ppe Phase 2: PPE Selection Assessment Assess the Task (Weighing, Reaction, Purification) BasePPE Standard Lab Attire: - Long pants, closed-toe shoes - Safety glasses with side shields - Nitrile gloves (single pair) - Flame-resistant lab coat Assessment->BasePPE All lab activities SolidHandling Enhanced PPE for Solid Handling: - Double-glove (nitrile) - Chemical splash goggles - Lab coat Assessment->SolidHandling Weighing/Transferring Solid LiquidHandling Enhanced PPE for Liquid/Reaction Handling: - Double-glove (nitrile) - Chemical splash goggles - Face shield (if splash risk is high) - Chemical-resistant apron over lab coat Assessment->LiquidHandling Working with solutions, reactions, or extractions

Caption: PPE Selection Workflow for N,N-diethyl-4-fluorobenzenesulfonamide.

Standard Handling Procedures: A Step-by-Step Protocol

This protocol outlines the standard procedure for safely handling N,N-diethyl-4-fluorobenzenesulfonamide from the stock container to a reaction vessel. The causality behind each step is explained to reinforce safe practices.

  • Preparation and Pre-Handling Check: a. Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly. b. Don Appropriate PPE: As per the workflow diagram, wear a lab coat, chemical splash goggles, and double nitrile gloves.[12] c. Assemble Equipment: Place all necessary glassware, spatulas, and weighing paper inside the fume hood before introducing the chemical. Rationale: This minimizes traffic in and out of the hood, reducing the potential for contamination spread. d. Prepare for Spills: Ensure a chemical spill kit is accessible.[13][14]

  • Weighing and Transferring the Solid: a. Perform in Fume Hood: Open the stock container only within the confines of the fume hood. b. Use Static Control: If weighing on an analytical balance inside the hood, use an anti-static gun on the container and weigh boat to prevent the fine powder from "jumping" due to static electricity. c. Careful Transfer: Use a clean spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust. d. Close Container Promptly: Securely cap the stock container immediately after dispensing. Rationale: This prevents absorption of atmospheric moisture and minimizes the release of chemical vapors or dust.

  • Introduction into Reaction Mixture: a. Controlled Addition: If adding to a solvent, do so slowly and carefully to avoid splashing. Use a powder funnel if adding to a narrow-necked flask. b. Rinse Equipment: Rinse the weigh boat and any funnels with the reaction solvent to ensure a complete and quantitative transfer. c. Decontaminate Tools: Decontaminate the spatula and any other tools by rinsing with a suitable solvent (e.g., ethanol or acetone) into a waste container.

  • Post-Handling Procedures: a. Remove Outer Gloves: Before exiting the fume hood, remove the outer pair of contaminated gloves and dispose of them in the designated solid waste container.[12] b. Wipe Down Surfaces: Wipe down the work surface inside the fume hood with a damp paper towel to remove any residual powder. Dispose of the towel as chemical waste. c. Wash Hands: After removing all PPE, wash hands thoroughly with soap and water.[7][8]

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions:

  • Location: Store in a cool, dry, and well-ventilated area.[8]

  • Container: Keep the container tightly sealed to prevent moisture ingress.[8][15] The compound should be stored in its original, clearly labeled container.

  • Segregation: Store away from incompatible materials.

Storage_Segregation Compound N,N-diethyl-4- fluorobenzenesulfonamide Oxidizers Strong Oxidizing Agents (e.g., Nitrates, Peroxides) Compound->Oxidizers Do Not Store With Acids Strong Acids (e.g., HCl, H₂SO₄) Compound->Acids Do Not Store With Bases Strong Bases (e.g., NaOH, KOH) Compound->Bases Do Not Store With

Caption: Segregation of N,N-diethyl-4-fluorobenzenesulfonamide from incompatible chemicals.

Chemical Incompatibilities: While specific reactivity data is not available, based on the sulfonamide structure, the following should be avoided:

  • Strong Oxidizing Agents: May lead to violent reactions.

  • Strong Acids and Bases: Can cause hydrolysis of the sulfonamide bond, potentially generating heat and hazardous byproducts.

Spill and Exposure Management

Prompt and correct response to spills and exposures is critical. All laboratory personnel must be trained on these procedures.[16]

Spill Response Decision Tree:

Spill_Response cluster_minor Minor Spill Response (On-site personnel) cluster_major Major Spill Response Spill Spill Occurs Assess Assess Spill Size & Hazard Is it small and manageable? Spill->Assess Alert 1. Alert immediate personnel Assess->Alert Yes Evacuate 1. Evacuate the immediate area Assess->Evacuate No (Large, Uncontrolled) DonPPE 2. Don appropriate PPE (Gloves, Goggles, Lab Coat) Alert->DonPPE Contain 3. Cover with absorbent material (e.g., vermiculite, spill pads) DonPPE->Contain Cleanup 4. Scoop into a labeled waste container Contain->Cleanup Decon 5. Decontaminate the area with soap and water Cleanup->Decon Report 6. Report to supervisor Decon->Report Notify 2. Notify supervisor and EHS Evacuate->Notify Isolate 3. Isolate the area, close doors Notify->Isolate Assist 4. Assist injured personnel (if safe to do so) Isolate->Assist

Caption: Decision tree for responding to a chemical spill.

First Aid and Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen if trained to do so. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[6]

Waste Disposal

All waste containing N,N-diethyl-4-fluorobenzenesulfonamide, including contaminated PPE, spill cleanup materials, and reaction residues, must be disposed of as hazardous chemical waste.[17]

  • Collect waste in a clearly labeled, sealed container.

  • The label should include the chemical name and the words "Hazardous Waste."

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

References

  • Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulf
  • N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific. Fisher Scientific.
  • N,N-diethyl-4-fluoro-2-nitrobenzenesulfonamide | C10H13FN2O4S.
  • N,N-Diethyl-4-fluorobenzenesulfonamide. BLD Pharm.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • Chemical Spill Procedures. Princeton University Environmental Health and Safety.
  • N,N-diethyl-4-fluorobenzamide | C11H14FNO.
  • Safety and handling of fluorin
  • N,N-Diethyl-4-methylbenzenesulfonamide SDS. ECHEMI.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • General Chemical Spill Procedures. University of British Columbia.
  • Chemical Spills.
  • Substance Safety Data Sheet, Benzene.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Unknown.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
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  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amidation of 4-Fluorobenzenesulfonyl Chloride with Diethylamine

Abstract This comprehensive guide details the synthesis of N,N-diethyl-4-fluorobenzenesulfonamide through the amidation reaction of 4-fluorobenzenesulfonyl chloride with diethylamine. This document provides a thorough ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of N,N-diethyl-4-fluorobenzenesulfonamide through the amidation reaction of 4-fluorobenzenesulfonyl chloride with diethylamine. This document provides a thorough examination of the reaction mechanism, a meticulously developed experimental protocol, and a complete characterization of the final product. Designed for researchers, scientists, and professionals in drug development, these notes offer field-proven insights and a self-validating protocol to ensure reliable and reproducible results.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide drug, this versatile moiety has been integral to the development of drugs with diverse pharmacological activities.[1] Beyond their initial application as antimicrobial agents, sulfonamides are crucial components in drugs for treating a wide range of conditions, including hypertension, inflammation, and cancer.[2] Their ability to act as bioisosteres of carboxylic acids and bind to enzyme active sites contributes to their broad therapeutic utility.[3]

The synthesis of novel sulfonamide derivatives remains a critical endeavor in modern drug discovery. The reaction of a sulfonyl chloride with an amine is a fundamental and widely employed method for constructing the sulfonamide bond. This application note focuses on a specific example of this vital transformation: the reaction of 4-fluorobenzenesulfonyl chloride with diethylamine to yield N,N-diethyl-4-fluorobenzenesulfonamide. The strategic incorporation of a fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this a molecule of interest for further investigation in drug development programs.

Reaction Mechanism and Rationale

The amidation of 4-fluorobenzenesulfonyl chloride with diethylamine proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine, a secondary amine, acts as a nucleophile and attacks the electrophilic sulfur atom of the 4-fluorobenzenesulfonyl chloride.[4] This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.

  • Proton Transfer: A second equivalent of diethylamine or another base present in the reaction mixture acts as a Brønsted-Lowry base to deprotonate the nitrogen atom of the newly formed sulfonamide, yielding the final product and a diethylammonium salt.

The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

Caption: Reaction mechanism for the amidation of 4-fluorobenzenesulfonyl chloride.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of N,N-diethyl-4-fluorobenzenesulfonamide.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.6110.01.01.95 g
DiethylamineC₄H₁₁N73.1422.02.22.23 mL
TriethylamineC₆H₁₅N101.1912.01.21.67 mL
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--50 mL
1 M Hydrochloric Acid (HCl)HCl36.46--2 x 20 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--20 mL
BrineNaCl58.44--20 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--As needed
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure

Caption: Experimental workflow for the synthesis of N,N-diethyl-4-fluorobenzenesulfonamide.

  • Initial Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (30 mL), diethylamine (2.23 mL, 22.0 mmol), and triethylamine (1.67 mL, 12.0 mmol).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.95 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled amine solution over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture overnight (approximately 16 hours).

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.

Product Characterization

The identity and purity of the synthesized N,N-diethyl-4-fluorobenzenesulfonamide (CAS No: 309-91-1) should be confirmed using standard analytical techniques.

Molecular Formula: C₁₀H₁₄FNO₂S[3] Molecular Weight: 231.29 g/mol [3]

Spectroscopic Data (Predicted and Analogous)
  • ¹H NMR (CDCl₃, 300 MHz): The expected proton NMR spectrum would show a triplet at approximately δ 1.1-1.3 ppm corresponding to the methyl protons of the ethyl groups, and a quartet at approximately δ 3.2-3.4 ppm for the methylene protons of the ethyl groups. The aromatic protons would appear as a multiplet in the range of δ 7.2-7.9 ppm. For the analogous compound N,N-diethylbenzenesulfonamide, the diethyl protons appear as a triplet at δ 1.15 ppm and a quartet at δ 3.25 ppm.

  • ¹³C NMR (CDCl₃, 75 MHz): The carbon NMR spectrum is expected to show peaks around δ 14 ppm for the methyl carbons and δ 42 ppm for the methylene carbons of the ethyl groups. The aromatic carbons would appear in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

  • IR (KBr, cm⁻¹): The infrared spectrum should exhibit strong characteristic absorption bands for the sulfonyl group (S=O) at approximately 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch). A C-F stretching vibration is expected around 1230 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 231.

Safety and Handling Precautions

  • 4-Fluorobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Diethylamine: Diethylamine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage, and is harmful if inhaled. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Triethylamine: Triethylamine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Handle with care in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile organic solvent and is a suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • PubChem. N,N-Diethylbenzenesulfonamide. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Al-Masoudi, N. A., et al. (2025). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. International Journal of Chemical and Physical Sciences, 4(3), 1-8.
  • National Center for Biotechnology Information. NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. [Link]

  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • National Center for Biotechnology Information. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

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Application

Application Note: ¹H and ¹³C NMR Characterization of N,N-diethyl-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed protocol and theoretical analysis for the structural elucidation of N,N-diethyl-4-fluorobenzenesulfonamide using ¹H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol and theoretical analysis for the structural elucidation of N,N-diethyl-4-fluorobenzenesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a member of the sulfonamide class of compounds, which are of significant interest in medicinal chemistry, comprehensive characterization is crucial for drug development and quality control. This document outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation, offering insights into the expected chemical shifts and coupling constants based on the analysis of structurally related molecules and established NMR principles.

Introduction

N,N-diethyl-4-fluorobenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, including antibacterial, and anti-inflammatory drugs. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their chemical environment, and their proximity to other nuclei. Concurrently, ¹³C NMR offers insights into the carbon framework of the molecule. This application note serves as a practical guide for researchers to effectively characterize N,N-diethyl-4-fluorobenzenesulfonamide using these powerful NMR techniques.

Experimental Protocols

I. Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra. The following protocol is recommended for N,N-diethyl-4-fluorobenzenesulfonamide.

Materials:

  • N,N-diethyl-4-fluorobenzenesulfonamide (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[2][3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes and a vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of N,N-diethyl-4-fluorobenzenesulfonamide and transfer it into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules. A comprehensive list of chemical shifts for common laboratory solvents can be invaluable for identifying impurity peaks.[4][5][6][7]

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Quality Check: Visually inspect the sample for any undissolved particles or turbidity. A clear, homogeneous solution is essential for high-resolution spectra.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher)

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard single pulse
Spectral Width10-12 ppm
Acquisition Time2-4 s
Relaxation Delay1-2 s
Number of Scans8-16
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled
Spectral Width200-220 ppm
Acquisition Time1-2 s
Relaxation Delay2-5 s
Number of Scans1024 or more
Temperature298 K

Spectral Interpretation and Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of N,N-diethyl-4-fluorobenzenesulfonamide, including assignments, chemical shifts, multiplicities, and coupling constants. These predictions are based on data from analogous structures and established NMR principles.[8][9][10][11]

Molecular Structure and Atom Numbering

To facilitate spectral interpretation, the atoms of N,N-diethyl-4-fluorobenzenesulfonamide are numbered as shown in the diagram below.

Caption: Molecular structure of N,N-diethyl-4-fluorobenzenesulfonamide with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N,N-diethyl-4-fluorobenzenesulfonamide is expected to show four distinct signals corresponding to the aromatic protons and the two types of protons in the diethylamino group.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-67.8 - 8.0Doublet of doublets (dd)³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 5.02H
H-3, H-57.2 - 7.4Triplet (t) or Doublet of doublets (dd)³J(H-H) ≈ 9.0, ³J(H-F) ≈ 9.02H
H-7, H-7' (CH₂)3.2 - 3.4Quartet (q)³J(H-H) ≈ 7.04H
H-8, H-8' (CH₃)1.1 - 1.3Triplet (t)³J(H-H) ≈ 7.06H

Causality of Spectral Features:

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the fluorinated benzene ring will exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons ortho to the sulfonyl group (H-2, H-6) are expected to be deshielded and appear at a higher chemical shift due to the electron-withdrawing nature of the SO₂ group. They will likely appear as a doublet of doublets due to coupling with the adjacent protons (H-3, H-5) and the fluorine atom. The protons meta to the sulfonyl group (H-3, H-5) will be shielded relative to H-2 and H-6 and will also show coupling to both the adjacent protons and the fluorine atom, likely resulting in a triplet or a doublet of doublets. The magnitude of the through-bond H-F coupling constant is dependent on the number of bonds separating the nuclei.[12]

  • Diethylamino Protons (H-7, H-7' and H-8, H-8'): The methylene protons (H-7, H-7') of the ethyl groups are adjacent to the electron-withdrawing nitrogen atom and will therefore be deshielded compared to the methyl protons. They will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (H-8, H-8') will appear as a triplet due to coupling with the two protons of the methylene group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of N,N-diethyl-4-fluorobenzenesulfonamide is expected to show six distinct signals for the carbon atoms. The carbons of the fluorinated benzene ring will exhibit coupling with the fluorine atom (C-F coupling).

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (¹J(C-F), ²J(C-F), etc., Hz)
C-4163 - 167Doublet (d)¹J(C-F) ≈ 250-260
C-1135 - 139Doublet (d)⁴J(C-F) ≈ 3-4
C-2, C-6128 - 130Doublet (d)³J(C-F) ≈ 8-10
C-3, C-5115 - 117Doublet (d)²J(C-F) ≈ 22-24
C-7, C-7' (CH₂)42 - 44Singlet (s)-
C-8, C-8' (CH₃)13 - 15Singlet (s)-

Causality of Spectral Features:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹J(C-F)).[13] The other aromatic carbons will exhibit smaller, long-range C-F couplings. The carbon attached to the sulfonyl group (C-1) is a quaternary carbon and will likely have a lower intensity.

  • Diethylamino Carbons: The methylene carbons (C-7, C-7') and methyl carbons (C-8, C-8') of the diethylamino group will appear as singlets in the proton-decoupled spectrum at characteristic chemical shifts for alkyl groups attached to a nitrogen atom.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the NMR-based structural confirmation of N,N-diethyl-4-fluorobenzenesulfonamide.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire 1H NMR Spectrum transfer->H1_acq C13_acq Acquire 13C NMR Spectrum transfer->C13_acq H1_process Process 1H Spectrum (FT, Phasing, Baseline Correction) H1_acq->H1_process C13_process Process 13C Spectrum (FT, Phasing, Baseline Correction) C13_acq->C13_process H1_assign Assign 1H Signals (Chemical Shift, Multiplicity, Integration) H1_process->H1_assign C13_assign Assign 13C Signals (Chemical Shift, C-F Coupling) C13_process->C13_assign structure_confirm Correlate Data and Confirm Structure H1_assign->structure_confirm C13_assign->structure_confirm

Caption: Workflow for NMR characterization of N,N-diethyl-4-fluorobenzenesulfonamide.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of N,N-diethyl-4-fluorobenzenesulfonamide. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral predictions and interpretations, researchers can confidently confirm the structure of this and similar sulfonamide compounds. The understanding of the influence of the fluorine substituent on the NMR spectra is particularly crucial for the analysis of fluorinated drug candidates.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bertini, I., et al. (1987). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 136(2), 107-112. [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Zeitschrift für Naturforschung B. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • University of California, Davis. Coupling constants for 1H and 13C NMR. [Link]

  • University of California, Davis. Fluorine NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

Sources

Method

Application Notes and Protocols: Derivatization of N,N-diethyl-4-fluorobenzenesulfonamide for Enhanced Biological Activity

Introduction: The Versatile Sulfonamide Scaffold in Drug Discovery The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1][2] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded to include anticancer, anti-inflammatory, antiviral, and enzyme inhibitory activities.[2] The N,N-diethyl-4-fluorobenzenesulfonamide scaffold represents a particularly interesting starting point for drug discovery endeavors. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the N,N-diethyl group can influence solubility and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of N,N-diethyl-4-fluorobenzenesulfonamide to explore and enhance its potential as a biologically active agent. While the parent compound's specific biological profile is a subject of ongoing research, derivatives of closely related fluorinated benzenesulfonamides have shown promise as antimicrobial and anticancer agents.[3][4] This guide will, therefore, focus on established derivatization strategies and detailed protocols for the synthesis and subsequent in vitro evaluation of novel analogs.

Rationale for Derivatization: Tuning for Potency and Specificity

The primary goal of derivatization is to systematically modify the core structure of N,N-diethyl-4-fluorobenzenesulfonamide to improve its interaction with biological targets, thereby enhancing its therapeutic efficacy and selectivity. Key regions of the molecule amenable to modification include the aromatic ring and the sulfonamide nitrogen.

  • Aromatic Ring Substitution: Introducing various functional groups onto the benzene ring can profoundly impact the molecule's electronic properties, hydrophobicity, and steric profile. These modifications can lead to improved binding to target enzymes or receptors.

  • Modification of the Sulfonamide Moiety: While the core sulfonamide is often crucial for activity, derivatization of the diethylamino group or exploration of bioisosteric replacements can fine-tune the compound's properties.

This application note will focus on two primary derivatization strategies: Electrophilic Aromatic Substitution and N-Dealkylation followed by N-Alkylation/Arylation.

Derivatization Strategies and Protocols

Strategy 1: Electrophilic Aromatic Substitution of the Fluorobenzene Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the context of N,N-diethyl-4-fluorobenzenesulfonamide, the fluorine atom and the sulfonamide group are ortho-, para-directing. However, the sulfonamide group is deactivating, making harsh reaction conditions potentially necessary. Nitration is a common initial step to introduce a versatile nitro group, which can be subsequently reduced to an amine and further functionalized.

This protocol describes the introduction of a nitro group onto the aromatic ring, likely at the position ortho to the fluorine atom.

Materials:

  • N,N-diethyl-4-fluorobenzenesulfonamide

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, cool concentrated sulfuric acid to 0°C using an ice bath.

  • Slowly add N,N-diethyl-4-fluorobenzenesulfonamide to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5°C.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the sulfonamide, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the nitrated derivative.

Strategy 2: N-Dealkylation and Subsequent N-Functionalization

Modification at the sulfonamide nitrogen can significantly impact biological activity. A versatile approach involves the dealkylation of one of the ethyl groups, followed by the introduction of new alkyl or aryl substituents. This allows for the exploration of a wide range of functionalities to probe structure-activity relationships.

This two-step protocol first removes one ethyl group and then introduces a new substituent.

Step A: N-Mono-dealkylation

Materials:

  • N,N-diethyl-4-fluorobenzenesulfonamide

  • Thiophenol

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N,N-diethyl-4-fluorobenzenesulfonamide in DMF, add potassium carbonate and thiophenol.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-ethyl-4-fluorobenzenesulfonamide.

Step B: N-Alkylation/Arylation

Materials:

  • N-ethyl-4-fluorobenzenesulfonamide (from Step A)

  • Desired alkyl halide (e.g., benzyl bromide) or aryl halide

  • Potassium carbonate or sodium hydride

  • Acetone or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-ethyl-4-fluorobenzenesulfonamide in acetone or DMF.

  • Add potassium carbonate (or carefully add sodium hydride at 0°C).

  • Add the desired alkyl or aryl halide dropwise.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC) for 4-12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to yield the desired N-substituted derivative.

Workflow for Derivatization and Biological Evaluation

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation Start N,N-diethyl-4- fluorobenzenesulfonamide Deriv_A Strategy 1: Aromatic Substitution (e.g., Nitration) Start->Deriv_A Deriv_B Strategy 2: N-Dealkylation & N-Alkylation/Arylation Start->Deriv_B Library Library of Novel Derivatives Deriv_A->Library Deriv_B->Library Antimicrobial Antimicrobial Screening (Broth Microdilution) Library->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Library->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Hit Hit Compound Identification SAR->Hit

Caption: General workflow for the derivatization of N,N-diethyl-4-fluorobenzenesulfonamide and subsequent biological screening.

Biological Evaluation of Synthesized Derivatives

Following the successful synthesis and purification of a library of derivatives, the next critical step is to assess their biological activity. Based on the known activities of related sulfonamides, initial screening should focus on antimicrobial and anticancer properties.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend in fresh medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., doxorubicin) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) wells.

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform two-fold serial dilutions of the synthesized compounds and the positive control antibiotic in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The biological data obtained from the in vitro assays should be systematically organized to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical Anticancer Activity of N,N-diethyl-4-fluorobenzenesulfonamide Derivatives against MCF-7 Cells
Compound IDR1 (Aromatic Ring)R2 (Sulfonamide N)IC₅₀ (µM)
ParentH-CH₂CH₃>100
1a 2-NO₂-CH₂CH₃55.2
1b 2-NH₂-CH₂CH₃25.8
2a H-CH₂-Ph42.1
2b H-CH₂-(4-Cl-Ph)15.7
Table 2: Hypothetical Antimicrobial Activity of N,N-diethyl-4-fluorobenzenesulfonamide Derivatives
Compound IDR1 (Aromatic Ring)R2 (Sulfonamide N)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
ParentH-CH₂CH₃>128>128
1a 2-NO₂-CH₂CH₃64128
1b 2-NH₂-CH₂CH₃3264
2a H-CH₂-Ph1632
2b H-CH₂-(4-Cl-Ph)816

Mechanism of Action: A Potential Role as Carbonic Anhydrase Inhibitors

Many sulfonamide-based anticancer agents exert their effect through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5] These enzymes play a crucial role in regulating pH in the tumor microenvironment, which is essential for tumor growth and metastasis. It is plausible that derivatives of N,N-diethyl-4-fluorobenzenesulfonamide could also act as CA inhibitors.

CA_Inhibition_Pathway Tumor_Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Tumor_Hypoxia->HIF1a CAIX_Expression CA IX/XII Upregulation HIF1a->CAIX_Expression pH_Regulation Extracellular Acidification & Intracellular Alkalinization CAIX_Expression->pH_Regulation Tumor_Progression Tumor Growth, Invasion & Metastasis pH_Regulation->Tumor_Progression Derivative Sulfonamide Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->CAIX_Expression

Sources

Application

Application Notes and Protocols for High-Throughput Screening of N,N-diethyl-4-fluorobenzenesulfonamide as a Potential Carbonic Anhydrase Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of N,N-diethyl-4-fluorobenzenesulfonamide, a small molecule wit...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of N,N-diethyl-4-fluorobenzenesulfonamide, a small molecule with potential therapeutic applications. Given the prevalence of the sulfonamide moiety in various bioactive compounds, this guide will focus on a plausible and well-documented target class for such molecules: carbonic anhydrases (CAs).

The sulfonamide group is a key pharmacophore known to bind to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive drug targets.[1][2]

This document outlines the scientific rationale, experimental design, and detailed protocols for a high-throughput screening campaign to identify and characterize the inhibitory activity of N,N-diethyl-4-fluorobenzenesulfonamide against a specific human carbonic anhydrase isozyme, for instance, hCA II or the tumor-associated hCA IX.

Scientific Rationale and Assay Principle

The primary hypothesis is that N,N-diethyl-4-fluorobenzenesulfonamide acts as an inhibitor of carbonic anhydrase. To test this, a robust HTS assay is required. A common and effective method for screening CA inhibitors is a biochemical assay that monitors the esterase activity of the enzyme. In this assay, the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate (NPA), to a colored product, 4-nitrophenol (NP). The rate of NP formation, which can be measured spectrophotometrically, is proportional to the enzyme's activity. Inhibitors of CA will decrease the rate of this reaction.[1][3]

This enzymatic assay is well-suited for HTS due to its simplicity, reliability, and compatibility with automated liquid handling systems and microplate readers.[4][5]

Experimental Design and Workflow

A successful HTS campaign requires careful planning and execution. The overall workflow for screening N,N-diethyl-4-fluorobenzenesulfonamide is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screen HTS Execution cluster_analysis Data Analysis & Follow-up Compound_Prep Compound Preparation (N,N-diethyl-4-fluorobenzenesulfonamide and Controls) Assay_Plate Assay Plating (384-well format) Compound_Prep->Assay_Plate Dispense Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Assay_Plate Dispense Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Absorbance Reading) Incubation->Detection Data_QC Data Quality Control (Z'-factor calculation) Detection->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response & IC50 Hit_ID->Dose_Response Secondary_Assay Secondary Assays (Orthogonal & Selectivity) Dose_Response->Secondary_Assay

Figure 1: High-Throughput Screening Workflow for N,N-diethyl-4-fluorobenzenesulfonamide.

Materials and Reagents

ReagentSupplierCatalog NumberStorage Conditions
N,N-diethyl-4-fluorobenzenesulfonamideBLD Pharm309-91-1Room Temperature, Dry
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichC3934-20°C
4-Nitrophenyl Acetate (NPA)Sigma-AldrichN81302-8°C
Acetazolamide (Positive Control)Sigma-AldrichA6011Room Temperature
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temperature
Tris-HCl Buffer (1M, pH 7.4)Thermo Fisher15567027Room Temperature
384-well, clear, flat-bottom platesCorning3701Room Temperature

Detailed Protocols

Reagent Preparation

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Enzyme Stock Solution (2X): Prepare a 2 µg/mL solution of hCA II in Assay Buffer. Keep on ice.

Substrate Stock Solution (10X): Prepare a 10 mM solution of 4-Nitrophenyl Acetate in DMSO.

Compound Stock Solution: Prepare a 10 mM stock solution of N,N-diethyl-4-fluorobenzenesulfonamide in 100% DMSO.

Control Stock Solutions: Prepare 10 mM stock solutions of Acetazolamide (positive control) and a known inactive compound (negative control) in 100% DMSO.

Assay Protocol for 384-Well Plate
  • Compound Plating:

    • Prepare a serial dilution of the N,N-diethyl-4-fluorobenzenesulfonamide stock solution in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 1 µM).

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of the compound dilutions, positive control, and negative control to the appropriate wells of a 384-well assay plate.

    • The final concentration of DMSO in the assay should not exceed 0.5% to avoid significant effects on enzyme activity.

  • Enzyme Addition:

    • Add 10 µL of the 2X hCA II enzyme stock solution to all wells of the assay plate.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Prepare a 1 mM working solution of NPA by diluting the 10X stock solution in Assay Buffer.

    • Add 10 µL of the 1 mM NPA working solution to all wells to initiate the enzymatic reaction.

    • Immediately mix the plate on a plate shaker for 30 seconds.

  • Signal Detection:

    • Measure the absorbance of the plate at 405 nm every minute for 15 minutes using a microplate reader. This will allow for the determination of the initial reaction velocity (V₀).

Data Analysis and Quality Control

Calculation of Percent Inhibition

The rate of the reaction (slope of the absorbance vs. time plot) is calculated for each well. The percent inhibition for each compound concentration is then calculated using the following formula:

% Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_negative_control - Rate_background))

Where:

  • Rate_sample is the reaction rate in the presence of the test compound.

  • Rate_negative_control is the reaction rate in the presence of the negative control (e.g., DMSO).

  • Rate_background is the reaction rate in the absence of the enzyme.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[6] It is calculated using the following formula:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD is the standard deviation.

  • Mean is the average of the signal.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[7]

ParameterAcceptable Range
Z'-Factor≥ 0.5
Signal-to-Background> 5
Coefficient of Variation (CV%) for controls< 15%
Dose-Response Analysis and IC₅₀ Determination

For compounds that show significant inhibition in the primary screen (e.g., >50% inhibition at a single concentration), a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC₅₀). This is achieved by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Secondary and Orthogonal Assays

To confirm the inhibitory activity of N,N-diethyl-4-fluorobenzenesulfonamide and to elucidate its mechanism of action, secondary and orthogonal assays are recommended.

Orthogonal Assay: An alternative assay that measures a different aspect of the enzyme's function can be used to confirm the hits from the primary screen. For carbonic anhydrase, a fluorescence-based indicator displacement assay can be employed.[2] This assay format is less prone to certain types of artifacts that can affect absorbance-based assays.

Selectivity Profiling: To assess the selectivity of N,N-diethyl-4-fluorobenzenesulfonamide, its inhibitory activity should be tested against a panel of other human carbonic anhydrase isozymes (e.g., hCA I, IV, IX, XII). This is crucial for understanding its potential therapeutic window and off-target effects.

Mechanism of Action Studies: Kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme kinetics at different substrate and inhibitor concentrations.[8]

Cell-Based Assays

While biochemical assays are excellent for primary screening, cell-based assays provide a more physiologically relevant context to evaluate the activity of a compound.[9][10] For a carbonic anhydrase inhibitor, a cell-based assay could involve measuring changes in intracellular or extracellular pH in a cancer cell line that overexpresses a specific CA isozyme, such as hCA IX.

Cell-Based Assay Workflow

Cell_Based_Workflow cluster_cell_prep Cell Culture & Plating cluster_cell_treatment Compound Treatment cluster_cell_analysis Phenotypic Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Cell_Plating Cell Plating (96-well plate) Cell_Culture->Cell_Plating Compound_Addition Compound Addition (N,N-diethyl-4-fluorobenzenesulfonamide) Cell_Plating->Compound_Addition Incubation_Cell Incubation (e.g., 24-72 hours) Compound_Addition->Incubation_Cell pH_Measurement Extracellular pH Measurement Incubation_Cell->pH_Measurement Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation_Cell->Viability_Assay Data_Analysis_Cell Data Analysis pH_Measurement->Data_Analysis_Cell Viability_Assay->Data_Analysis_Cell

Sources

Method

Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of N,N-diethyl-4-fluorobenzenesulfonamide

Abstract This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of N,N-diethyl-4-fluorobenzenesulfonamide. The formation of sulfonamides is a cornerstone reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of N,N-diethyl-4-fluorobenzenesulfonamide. The formation of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development.[1][2] Precise control and real-time understanding of the reaction kinetics, endpoint, and impurity profile are critical for ensuring process robustness, yield optimization, and final product quality. This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic methods (FT-IR and ¹⁹F NMR), designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry.

Introduction: The Rationale for Reaction Monitoring

N,N-diethyl-4-fluorobenzenesulfonamide is typically synthesized via the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and diethylamine. While seemingly straightforward, this reaction can be influenced by factors such as base concentration, temperature, and solvent polarity, potentially leading to side reactions and the formation of impurities. Inefficient monitoring can result in incomplete reactions, low yields, and complex downstream purification challenges.

A robust analytical strategy is not merely a quality control measure; it is a process optimization tool. By tracking the concentration of reactants, intermediates, the final product, and byproducts in real-time or at discrete time points, chemists can:

  • Determine the precise reaction endpoint, preventing unnecessary heating or extended reaction times.

  • Elucidate reaction mechanisms and kinetic profiles.[3]

  • Identify the formation of critical impurities.

  • Ensure batch-to-batch consistency and process safety.

This note will explore a multi-modal approach, leveraging the strengths of different analytical techniques to provide a complete picture of the reaction progress.

The Core Reaction and Key Analytes

The primary transformation involves the reaction of 4-fluorobenzenesulfonyl chloride with diethylamine, typically in the presence of a non-nucleophilic base (like triethylamine or excess diethylamine) to scavenge the HCl byproduct.

Caption: Core synthesis of N,N-diethyl-4-fluorobenzenesulfonamide.

Key Analytes to Monitor:

  • Starting Material: 4-fluorobenzenesulfonyl chloride (4-FBSC)

  • Reagent: Diethylamine (DEA)

  • Product: N,N-diethyl-4-fluorobenzenesulfonamide (DE-4-FBSA)

  • Potential Byproduct: Hydrolysis product of 4-FBSC (4-fluorobenzenesulfonic acid)

Analytical Workflow: A Strategic Approach

A well-designed analytical workflow allows for efficient and targeted data acquisition. The choice of technique depends on the information required at each stage of the reaction.

Analytical_Workflow start Initiate Reaction sample Withdraw Aliquot (Time = T_x) start->sample insitu In-Situ Monitoring (FT-IR / NMR) start->insitu hplc Quantitative Analysis (HPLC) sample->hplc gcms Volatiles Check (GC-MS) sample->gcms decision Assess Conversion & Impurity Profile insitu->decision hplc->decision continue_rxn Continue Reaction decision->continue_rxn Incomplete quench Quench & Workup decision->quench Complete continue_rxn->sample T = T_x+1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-diethyl-4-fluorobenzenesulfonamide

Welcome to the technical support center for the synthesis of N,N-diethyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to address common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-diethyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction yields. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing N,N-diethyl-4-fluorobenzenesulfonamide?

The synthesis is a classic nucleophilic substitution reaction. Diethylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This forms the desired sulfonamide and generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[1][2]

Q2: What are the most critical factors influencing the final yield?

The yield of this sulfonylation is highly dependent on several factors:

  • Moisture Control: 4-fluorobenzenesulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive 4-fluorobenzenesulfonic acid. Strict anhydrous conditions are paramount.[3]

  • Base Selection and Stoichiometry: The base's role is to scavenge the HCl byproduct.[2][4] The choice of base affects reaction rate, side reactions, and ease of purification. A stoichiometric amount is required.[5]

  • Temperature Control: The reaction is exothermic. Proper temperature management is crucial to prevent side reactions and decomposition.

  • Stoichiometry of Reactants: The molar ratio of diethylamine to the sulfonyl chloride can influence the rate and completion of the reaction.

Q3: What is a realistic target yield for this synthesis?

With proper optimization and careful execution of the protocol outlined in this guide, yields of 85-95% are routinely achievable. Yields below 80% typically indicate a specific, correctable issue in the experimental setup or procedure.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

Q4: My final yield is disappointingly low (<70%). What are the most probable causes?

A4: Low yield is the most common complaint and usually points to one of three issues:

  • Hydrolysis of the Sulfonyl Chloride: This is the primary culprit. If you observe a sticky, hard-to-purify residue, it may be the corresponding sulfonic acid.

    • Cause: Presence of water in the solvent, reagents, or glassware, or exposure to atmospheric moisture.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., dichloromethane, THF).[6] Ensure all glassware is oven- or flame-dried immediately before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).[7]

  • Inefficient HCl Scavenging: If the HCl byproduct is not effectively neutralized, it will protonate the diethylamine, converting it into its non-nucleophilic ammonium salt (diethylammonium chloride), which halts the reaction.

    • Cause: Using a substoichiometric amount of base or a base that is too weak or sterically hindered.

    • Solution: Use at least 1.1 to 1.2 equivalents of a suitable non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used, acting as both a base and a nucleophilic catalyst.[5]

  • Incomplete Reaction: The reaction may have stalled before reaching completion.

    • Cause: Insufficient reaction time or running the reaction at too low a temperature. While the initial addition is done at 0 °C to control the exotherm, the reaction often needs to be warmed to room temperature to proceed to completion.[3]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting sulfonyl chloride is still present after 2-3 hours at room temperature, allow the reaction to stir longer (up to 18 hours). A slight warming to 30-40 °C can be considered, but monitor for potential side products.

Q5: During the workup, I have a large amount of a white precipitate that seems to trap my product. What is it and how do I handle it?

A5: This white solid is almost certainly the hydrochloride salt of your base (e.g., triethylammonium chloride). It is highly polar and often crashes out of less polar organic solvents like dichloromethane (DCM).

  • Cause: The salt is formed as the base neutralizes the HCl generated during the reaction.

  • Solution: Do not be alarmed by this precipitate. During the aqueous workup, this salt is highly water-soluble and will be easily removed.

    • After the reaction is complete, add deionized water or a dilute acid solution (e.g., 1M HCl) to the reaction mixture.

    • Transfer the entire mixture to a separatory funnel. The salt will dissolve in the aqueous layer.

    • Proceed with the standard extraction and washing procedure as detailed in the protocol below. The dilute acid wash has the added benefit of removing any excess tertiary amine base.[3]

Q6: The reaction seems very slow or stalls, even with appropriate temperature and time. What advanced troubleshooting steps can I take?

A6: If the standard conditions are failing, consider the nucleophilicity of the system.

  • Cause: While diethylamine is a reasonably strong nucleophile, a poorly chosen solvent can hinder its reactivity. In some cases, the sulfonyl chloride itself may be less reactive than expected.

  • Solution:

    • Solvent Choice: Ensure you are using an aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices. Avoid protic solvents like ethanol or methanol, as they can compete as nucleophiles.

    • Nucleophilic Catalysis (Use with Caution): Adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive intermediate, which is then attacked by the diethylamine. However, DMAP is toxic and can be difficult to remove if used in excess. This should be considered an optimization step rather than a primary solution.

Q7: How do I select the optimal base for this synthesis?

A7: The choice of base is a critical parameter. You need a base strong enough to neutralize HCl but not so nucleophilic that it competes with diethylamine.

  • Triethylamine (TEA): This is the workhorse for such reactions. It is inexpensive, effective, and its hydrochloride salt is easily removed with an aqueous wash. Its slight steric bulk prevents it from readily reacting with the sulfonyl chloride.

  • Pyridine: Pyridine serves as both a base and a nucleophilic catalyst. It can accelerate the reaction but can be more difficult to remove during workup due to its higher boiling point and water solubility. An acidic wash is essential for its removal.[5]

  • Aqueous Base (Schotten-Baumann conditions): While it is possible to run the reaction in a two-phase system with aqueous NaOH, this is often less clean for this specific substrate. It increases the risk of hydrolyzing the 4-fluorobenzenesulfonyl chloride. This method is generally not recommended unless you are working under specific process chemistry constraints.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system for achieving high yields of N,N-diethyl-4-fluorobenzenesulfonamide. The causality behind each step is explained.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Use anhydrous dichloromethane (DCM) as the solvent. If you are using a bottle that has been opened previously, consider drying it over calcium hydride and distilling it.

  • Ensure the 4-fluorobenzenesulfonyl chloride is of high purity and has been stored in a desiccator.

  • Use triethylamine (TEA) that has been distilled from calcium hydride to ensure it is anhydrous.

2. Reaction Setup and Execution:

  • To a 100 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add anhydrous DCM (20 mL).

  • Add diethylamine (1.05 equivalents) to the DCM, followed by triethylamine (1.2 equivalents).

  • Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: Cooling is essential to dissipate the heat generated during the addition of the highly reactive sulfonyl chloride, preventing the formation of thermal degradation byproducts.[5]

  • In a separate dry flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimum amount of anhydrous DCM (10 mL).

  • Add the sulfonyl chloride solution to the amine solution dropwise via an addition funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality: Slow, dropwise addition maintains control over the exothermic reaction and prevents localized concentration spikes, which can lead to side reactions.[8]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the sulfonyl chloride spot is no longer visible.

3. Workup and Purification:

  • Pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 20 mL) - Removes excess diethylamine and triethylamine.

    • Saturated aqueous NaHCO₃ (1 x 20 mL) - Removes any residual acidic impurities, including hydrolyzed sulfonyl chloride.

    • Brine (1 x 20 mL) - Removes bulk water before drying.

    • Causality: This specific washing sequence systematically removes all major water-soluble impurities, simplifying the final purification step.[3]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N,N-diethyl-4-fluorobenzenesulfonamide as a pure product.[9][10]

Visualized Workflow and Troubleshooting Logic

The following diagram illustrates the key decision points in the synthesis workflow.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting P1 Dry Glassware & Anhydrous Reagents R1 Combine Amine & Base in Anhydrous Solvent P1->R1 R2 Cool to 0 °C R1->R2 R3 Dropwise Addition of Sulfonyl Chloride R2->R3 R4 Warm to RT & Stir (Monitor by TLC) R3->R4 W1 Aqueous Washes (Acid, Base, Brine) R4->W1 Reaction Complete TS1 Problem: Low Yield/ Incomplete Reaction R4->TS1 Stalled Reaction W2 Dry & Concentrate W1->W2 P2 Column Chromatography W2->P2 P3 Pure Product P2->P3 TS2 Check for Moisture (Hydrolysis) TS1->TS2 Cause? TS3 Verify Base Stoichiometry TS1->TS3 Cause? TS4 Increase Reaction Time/Temp TS1->TS4 Solution?

Caption: Workflow for N,N-diethyl-4-fluorobenzenesulfonamide synthesis and key troubleshooting checkpoints.

Data Summary: Key Reaction Parameters

ParameterCondition / ValueRationale & Impact on YieldRecommendation
Solvent Anhydrous Aprotic (DCM, THF)Prevents hydrolysis of the sulfonyl chloride, a major cause of yield loss. Protic solvents can react.DCM is highly recommended for its inertness and ease of removal.
Temperature 0 °C for addition, then RTControls initial exotherm to prevent side reactions. Warming to RT ensures the reaction goes to completion.[11][12][13]Strictly maintain 0-5 °C during addition, then allow to stir at 20-25 °C.
Base Non-nucleophilic tertiary amineNeutralizes HCl byproduct to prevent protonation of the nucleophile (diethylamine).Triethylamine (TEA) is the optimal choice for efficiency and ease of removal.
Stoichiometry Sulfonyl Chloride: 1.0 eq. Diethylamine: 1.05-1.1 eq. Base: 1.1-1.2 eq.A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Excess base ensures complete HCl scavenging.Use 1.05 eq. of diethylamine and 1.2 eq. of TEA .
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, which can cause significant hydrolysis of the sulfonyl chloride.Always perform the reaction under a positive pressure of N₂ or Ar.[7]

References

  • Hooker, et al. (2002). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. ResearchGate. Available at: [Link]

  • Taylor, R. et al. (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC - NIH. Available at: [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols. Available at: [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Available at: [Link]

  • Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • CP Lab Safety. (n.d.). N, N-Diethyl 4-aminobenzenesulfonamide, min 98%, 25 grams. Available at: [Link]

  • LookChem. (n.d.). CAS No.309-91-1,N,N-Diethyl-4-fluorobenzenesulfonamide Suppliers. Available at: [Link]

  • Guerra, K. (2014). Answer to "How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?". ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Google Patents. (n.d.). US5254732A - N-fluorosulfonimides and their application as fluorinating agents.
  • Royal Society of Chemistry. (n.d.). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Available at: [Link]

  • ResearchGate. (n.d.). N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide. Available at: [Link]

  • MDPI. (2022). The Effect of Low Positive Temperatures on the Formation of Secondary Metabolites in Rhodiola quadrifida (Pall.) Fisch. et C.A. Mey. In Vitro Cultures. Available at: [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

  • Organic Syntheses. (n.d.). (E)-N,N-Diethyl-2-styrylbenzamide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The effect of temperature and relative humidity on secondary organic aerosol formation from ozonolysis of Δ3-carene. Environmental Science: Atmospheres. Available at: [Link]

  • National Institutes of Health. (n.d.). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Available at: [Link]

  • Chemguide. (n.d.). The effect of temperature on rates of reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]

  • Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. Available at: [Link]

  • PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Available at: [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide, N,N-diethyl-. Available at: [Link]

Sources

Optimization

Preventing the degradation of N,N-diethyl-4-fluorobenzenesulfonamide during workup

Welcome to the technical support center for N,N-diethyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-diethyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to prevent the degradation of N,N-diethyl-4-fluorobenzenesulfonamide during experimental workup. Our goal is to ensure the integrity and purity of your final compound.

Introduction: Understanding the Stability of N,N-diethyl-4-fluorobenzenesulfonamide

N,N-diethyl-4-fluorobenzenesulfonamide is a generally stable crystalline solid under anhydrous, room temperature conditions.[1] However, like many sulfonamides, its stability can be compromised during aqueous workup procedures, primarily due to the susceptibility of the sulfur-nitrogen (S-N) bond to hydrolytic cleavage. This degradation is most pronounced in the presence of residual acid, which is a common byproduct of its synthesis from 4-fluorobenzenesulfonyl chloride and diethylamine.

The primary degradation pathway involves the hydrolysis of the sulfonamide bond, leading to the formation of 4-fluorobenzenesulfonic acid and diethylamine.[2] This not only reduces the yield of the desired product but also complicates purification due to the presence of these impurities.

Below, we address common issues encountered during the workup of N,N-diethyl-4-fluorobenzenesulfonamide and provide detailed protocols to mitigate these challenges.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during the workup of N,N-diethyl-4-fluorobenzenesulfonamide in a question-and-answer format.

Q1: After quenching my reaction and performing an aqueous extraction, I'm seeing a significant decrease in my product yield and the presence of a water-soluble impurity. What is likely happening?

A1: The most probable cause is acid-catalyzed hydrolysis of the sulfonamide S-N bond.[2] The synthesis of N,N-diethyl-4-fluorobenzenesulfonamide from 4-fluorobenzenesulfonyl chloride and diethylamine generates one equivalent of hydrochloric acid (HCl). If this acid is not completely neutralized during the workup, it can protonate the sulfonamide, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Mechanism of Degradation: The lone pair of electrons on the nitrogen atom in the sulfonamide is delocalized into the sulfonyl group, which makes the nitrogen atom non-basic. Under acidic conditions, the oxygen atom of the sulfonyl group is protonated, increasing the electrophilicity of the sulfur atom. Water then acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-N bond.[3]

  • Troubleshooting Steps:

    • Neutralization is Key: Ensure a thorough wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, immediately after quenching the reaction.[4] This will neutralize any residual HCl and any 4-fluorobenzenesulfonic acid that may have formed from the hydrolysis of unreacted sulfonyl chloride.

    • Monitor pH: After the bicarbonate wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Temperature Control: Perform the quenching and initial basic wash at a reduced temperature (0-5 °C) using an ice bath. Elevated temperatures can accelerate the rate of hydrolysis.[5]

Q2: What is the best way to quench the reaction to avoid degrading my product?

A2: The quenching procedure is a critical step where degradation can be initiated. A slow and controlled quench into a cold, weakly basic solution is recommended. This approach neutralizes the acid generated in the reaction and hydrolyzes any unreacted 4-fluorobenzenesulfonyl chloride without creating harsh conditions that could affect the product.

  • Recommended Quenching Protocol:

    • Prepare a beaker with a stirred, saturated aqueous solution of sodium bicarbonate, cooled in an ice bath.

    • Slowly, add your reaction mixture dropwise to the cold bicarbonate solution. Be cautious, as the quenching of unreacted sulfonyl chloride is exothermic and will produce CO₂ gas, leading to effervescence.[6]

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes to ensure complete quenching.

Q3: Can I use a strong base like sodium hydroxide (NaOH) for the aqueous wash?

A3: While a basic wash is necessary, using a strong base like NaOH is generally not recommended. Although N,N-disubstituted sulfonamides are more resistant to base-catalyzed hydrolysis than primary or secondary sulfonamides, harsh basic conditions can still promote degradation, especially at elevated temperatures. A mild base like sodium bicarbonate provides a sufficiently basic environment to neutralize acids without significantly increasing the risk of base-mediated hydrolysis.[7]

Q4: I've noticed an oily residue along with my solid product after evaporation of the organic solvent. What could this be?

A4: This oily residue could be a mixture of byproducts. The most common are:

  • Diethylamine Hydrochloride: If an excess of diethylamine was used in the reaction, it will be protonated by the HCl generated, forming its hydrochloride salt. While largely water-soluble, some may be extracted into the organic layer, especially if the aqueous washes are not thorough.

  • 4-fluorobenzenesulfonic acid: If unreacted 4-fluorobenzenesulfonyl chloride was present and quenched with water without sufficient base, the resulting sulfonic acid can be formed. While highly polar, it can sometimes be carried through into the organic phase.

  • Troubleshooting and Purification:

    • Brine Wash: After the bicarbonate wash, perform a wash with a saturated sodium chloride (brine) solution. This helps to remove excess water from the organic layer and can also help to break up emulsions.[4]

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before evaporating the solvent.

    • Purification: If impurities persist, purification by column chromatography on silica gel is recommended. A solvent system such as ethyl acetate/hexanes can be effective.[8]

Q5: How can I confirm if my product has degraded?

A5: Several analytical techniques can be used to assess the purity of your N,N-diethyl-4-fluorobenzenesulfonamide and detect potential degradation products:

  • Thin Layer Chromatography (TLC): This is a quick method to check for the presence of impurities. The sulfonic acid degradation product will have a much lower Rf value than the desired sulfonamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic peaks of the product and any impurities. The presence of peaks corresponding to 4-fluorobenzenesulfonic acid or diethylamine hydrochloride would indicate degradation.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to identify the molecular weights of the components in your sample, confirming the presence of the desired product and any degradation products.[9]

Recommended Workup Protocol

This protocol is designed to minimize the degradation of N,N-diethyl-4-fluorobenzenesulfonamide during the workup process.

Materials:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Quenching:

    • In a separate flask, prepare a volume of saturated NaHCO₃ solution sufficient to neutralize the HCl generated in your reaction. Cool this solution to 0-5 °C in an ice bath with stirring.

    • Slowly, and in a dropwise manner, add the reaction mixture to the cold, stirred NaHCO₃ solution. Control the rate of addition to manage any effervescence.

    • Once the addition is complete, continue stirring the mixture in the ice bath for 15-20 minutes.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with your chosen organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution.

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Wash the organic layer with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification (if necessary):

    • If analytical analysis (e.g., TLC, NMR) indicates the presence of impurities, purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Degradation

Figure 1: Recommended Workup Workflow This diagram illustrates the key steps in the recommended workup procedure to prevent degradation.

Workup Workflow ReactionMixture Reaction Mixture (Product + HCl + Unreacted Sulfonyl Chloride) Quench Quench (Cold Sat. NaHCO₃) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash_NaHCO3 Wash (Sat. NaHCO₃) Extraction->Wash_NaHCO3 Wash_Brine Wash (Brine) Wash_NaHCO3->Wash_Brine Dry Dry (e.g., MgSO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate PureProduct Pure Product Concentrate->PureProduct

Caption: Recommended workup workflow for N,N-diethyl-4-fluorobenzenesulfonamide.

Figure 2: Acid-Catalyzed Degradation Pathway This diagram shows the chemical transformation that occurs during the acid-catalyzed hydrolysis of the product.

Degradation Pathway cluster_products Degradation Products Product N,N-diethyl-4-fluorobenzenesulfonamide SulfonicAcid 4-fluorobenzenesulfonic acid Product->SulfonicAcid Hydrolysis Amine Diethylamine Product->Amine Hydrolysis Acid H₃O⁺ (from residual HCl)

Caption: Acid-catalyzed hydrolysis of N,N-diethyl-4-fluorobenzenesulfonamide.

Summary of Key Parameters

ParameterRecommendationRationale
Quenching Agent Saturated aqueous sodium bicarbonate (NaHCO₃)Mild base to neutralize acid without promoting significant product hydrolysis.[4]
Workup Temperature 0 - 5 °C (Ice Bath)Reduces the rate of exothermic reactions and potential hydrolysis.[5]
Washing Steps 1. Sat. NaHCO₃2. BrineEnsures complete acid removal and aids in phase separation.[4]
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Removes residual water to prevent hydrolysis upon storage.[8]
pH Control Check aqueous layer is pH 7-8 after washConfirms complete neutralization of acidic byproducts.[6]

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. (2024). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1980). Journal of the Association of Official Analytical Chemists. Retrieved January 25, 2026, from [Link]

  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. (n.d.). UCL Discovery. Retrieved January 25, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. (2023). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure. (2020). PubMed. Retrieved January 25, 2026, from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. Retrieved January 25, 2026, from [Link]

  • Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ARKAT USA, Inc. Retrieved January 25, 2026, from [Link]

  • Cleaving of a sulfonamide to its respectively primary or secondary amine?? (n.d.). Reddit. Retrieved January 25, 2026, from [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 25, 2026, from [Link]

  • Use of N,N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved January 25, 2026, from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved January 25, 2026, from [Link]

  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. (2002). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Post synthesis workup: What steps are necessary and what aren't? (2023). Biotage. Retrieved January 25, 2026, from [Link]

  • Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. (2010). PubMed. Retrieved January 25, 2026, from [Link]

  • Impacts of Sulfuric Acid on the Stability and Separation Performance of Polymeric PVDF-Based Membranes at Mild and High Concentrations: An Experimental Study. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. (2024). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Reactions of Fluoroalkanesulfonyl Azides with Diethyl Phosphite, A New Method for the Synthesis of N-Fluoroalkanesulfonylphosphoramidatest. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. Retrieved January 25, 2026, from [Link]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting

Challenges and solutions for scaling up N,N-diethyl-4-fluorobenzenesulfonamide production

Welcome to the technical support center for the synthesis and scale-up of N,N-diethyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N,N-diethyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important sulfonamide intermediate. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of N,N-diethyl-4-fluorobenzenesulfonamide.

Q1: What is the most common and scalable method for synthesizing N,N-diethyl-4-fluorobenzenesulfonamide?

A1: The most prevalent and industrially viable method is the reaction of 4-fluorobenzenesulfonyl chloride with diethylamine.[1][2] This is a classic nucleophilic substitution reaction at the sulfonyl group. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the hydrochloric acid byproduct generated during the reaction.[3] The reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Hydrolysis of 4-fluorobenzenesulfonyl chloride: This is a primary concern as sulfonyl chlorides are highly susceptible to moisture, leading to the formation of the unreactive 4-fluorobenzenesulfonic acid.[3]

  • Incomplete reaction: Insufficient reaction time or inadequate temperature control can lead to unreacted starting materials.

  • Sub-optimal stoichiometry: An incorrect ratio of reactants and base can result in lower conversion.

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.

Q3: I am observing an unknown impurity in my crude product. What could it be?

A3: Besides the unreacted starting materials and the hydrolyzed sulfonyl chloride, other potential impurities include:

  • 4-Fluorobenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride.

  • Diethylammonium chloride: The salt formed from the reaction of diethylamine with HCl.

  • Di-sulfonylation product: Although less common with secondary amines, it's a possibility if the reaction conditions are not well-controlled.

  • Products of nucleophilic aromatic substitution (SNAr): The fluorine atom on the aromatic ring can be susceptible to substitution by diethylamine, especially at elevated temperatures.[4][5]

Q4: What are the recommended safety precautions when handling 4-fluorobenzenesulfonyl chloride and diethylamine?

A4: Both reactants require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 4-Fluorobenzenesulfonyl chloride: It is corrosive and causes severe skin burns and eye damage.[6][7] It is also moisture-sensitive.

  • Diethylamine: It is a flammable, corrosive, and toxic liquid.[8][9] It can cause severe skin burns and eye damage, and its vapors can cause respiratory irritation.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution format to address specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield Hydrolysis of 4-fluorobenzenesulfonyl chloride 1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents.[3] 2. Inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.[3]
Incomplete reaction 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. 2. Optimize reaction time and temperature: Gradually increase the reaction time or temperature, while monitoring for byproduct formation.
Product is an oil or fails to crystallize Presence of impurities 1. Aqueous workup: Perform an aqueous workup to remove water-soluble impurities like diethylammonium chloride and excess base. A typical workup involves washing the organic layer with dilute acid (e.g., 1M HCl), water, and brine.[10] 2. Chromatography: If impurities persist, purify the crude product using column chromatography on silica gel.
Inappropriate crystallization solvent 1. Solvent screening: Experiment with different solvent systems for crystallization. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane).[7][11]
Formation of significant byproducts Nucleophilic Aromatic Substitution (SNAr) 1. Lower reaction temperature: SNAr reactions are often more prevalent at higher temperatures. Maintaining a lower reaction temperature can favor the desired sulfonylation. 2. Control stoichiometry: Avoid a large excess of diethylamine.
Reaction with base 1. Use a non-nucleophilic base: Ensure the base used (e.g., triethylamine, pyridine) is not competing with diethylamine as a nucleophile.
Difficulty in removing residual solvent High-boiling solvent used in purification 1. Use lower-boiling solvents for crystallization: If possible, choose a crystallization solvent system with a lower boiling point. 2. High-vacuum drying: Dry the final product under high vacuum at a slightly elevated temperature (ensure thermal stability of the product).
Scale-up issues (e.g., exotherm, poor mixing) Exothermic nature of the reaction 1. Controlled addition: Add the 4-fluorobenzenesulfonyl chloride solution slowly to the diethylamine solution, while monitoring the internal temperature.[8][12] 2. Efficient cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated.
Inefficient mixing 1. Use appropriate agitation: Ensure the reactor has adequate agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents.

Section 3: Experimental Protocols

Synthesis of N,N-diethyl-4-fluorobenzenesulfonamide (Lab Scale)
  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethylamine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel.

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the stirred diethylamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, water, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Purification by Recrystallization
  • Dissolve the crude N,N-diethyl-4-fluorobenzenesulfonamide in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

  • Slowly add a non-polar anti-solvent (e.g., hexanes, heptane) until the solution becomes slightly turbid.[7][11]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Section 4: Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be developed to assess the purity of N,N-diethyl-4-fluorobenzenesulfonamide and quantify impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Gradient Start with a lower concentration of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and should be optimized and validated for your specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying volatile impurities and analyzing the fragmentation pattern of the main product.

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at a lower temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 280 °C).
MS Detector Electron Ionization (EI) at 70 eV

Note: Method development and validation are crucial for accurate impurity identification and quantification.

Section 5: Visualizations

Reaction Pathway

Reaction_Pathway reactant1 4-Fluorobenzenesulfonyl Chloride product N,N-diethyl-4-fluorobenzenesulfonamide reactant1->product reactant2 Diethylamine reactant2->product base Base (e.g., Triethylamine) byproduct Base•HCl Salt base->byproduct

Caption: Synthesis of N,N-diethyl-4-fluorobenzenesulfonamide.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry analyze_impurities Analyze Crude Product for Impurities start->analyze_impurities solution_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_moisture->solution_anhydrous solution_optimize_conditions Optimize Time & Temperature check_reaction_conditions->solution_optimize_conditions solution_adjust_stoichiometry Adjust Reactant/Base Ratios check_stoichiometry->solution_adjust_stoichiometry solution_purification Optimize Purification Protocol analyze_impurities->solution_purification

Caption: Troubleshooting workflow for low reaction yield.

References

  • ResearchGate. (2023). Stability indicating RP-HPLC method for the estimation of diethylcarbamazine citrate, guaiphenesin and chlorpheniramine maleate. Retrieved from [Link]

  • PubMed. (2024). Deciphering the N1-substituent effects on biodegradation of sulfonamides: Novel insights revealed from molecular biology and computational chemistry approaches. Retrieved from [Link]

  • SciSpace. (n.d.). Diethylamine. Retrieved from [Link]

  • ResearchGate. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from [Link]

  • Gexcon. (n.d.). Runaway Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Aidic. (n.d.). Runaway Reaction Hazard Assessment for Chemical Processes Safety. Retrieved from [Link]

  • Noel, T., & Cao, Y. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5845-5850. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Crystal Growth & Design. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectrometry and Theoretical Studies on N–C Bond Cleavages in the N-Sulfonylamidino Thymine Derivatives. Retrieved from [Link]

  • Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • NIH. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • DEFENPolymers. (2024). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in HPLC Analysis of N,N-diethyl-4-fluorobenzenesulfonamide

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues during the High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues during the High-Performance Liquid Chromatography (HPLC) analysis of N,N-diethyl-4-fluorobenzenesulfonamide. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the chromatographic principles at play. Our goal is to empower you to resolve these challenges efficiently and confidently.

Introduction: The Challenge of Co-elution

N,N-diethyl-4-fluorobenzenesulfonamide is a sulfonamide derivative, a class of compounds frequently analyzed for purity and stability in pharmaceutical development. A common and frustrating issue in the HPLC analysis of such compounds is co-elution, where the target analyte peak overlaps with peaks from impurities, degradants, or matrix components. This guide will walk you through a systematic approach to diagnose and resolve these co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of co-elution in reversed-phase HPLC?

A1: The most frequent cause is insufficient selectivity (α) between the analyte of interest and the co-eluting species. This means the stationary phase and mobile phase combination fails to adequately differentiate between the compounds based on their physicochemical properties. In reversed-phase HPLC, separations are primarily driven by the hydrophobic interactions between the analytes and the non-polar stationary phase.[1][2] If the analyte and an impurity have very similar hydrophobicities, they will exhibit similar retention times and are likely to co-elute.

Q2: My peak for N,N-diethyl-4-fluorobenzenesulfonamide is tailing and merging with a smaller, later-eluting peak. What should I investigate first?

A2: Peak tailing, especially for basic compounds, often points to secondary interactions with the stationary phase, such as interactions with residual silanol groups on silica-based columns.[1][3] These interactions can cause the peak to broaden and tail, potentially merging with a closely eluting peak. The first step should be to evaluate and adjust the mobile phase pH.[3] For a sulfonamide, which can have acidic protons, controlling the pH is crucial for consistent ionization and good peak shape.[4]

Q3: Can my HPLC system itself be the cause of poor resolution leading to apparent co-elution?

A3: Yes, extra-column band broadening can contribute to poor resolution.[5] This occurs when the sample band spreads out in the tubing and fittings between the injector and the detector. Long or wide-bore tubing, or improper fittings, can lead to broader peaks that are more likely to overlap.[6][7] While this is a less common cause of severe co-elution than lack of selectivity, it's an important factor to consider, especially when working with high-efficiency, small-particle columns.

In-Depth Troubleshooting Guide

Issue 1: Complete or Significant Co-elution of Peaks

When two or more peaks are almost completely unresolved, a systematic approach to method development is required to enhance selectivity.

A Problem: Co-elution of N,N-diethyl-4-fluorobenzenesulfonamide B Step 1: Modify Mobile Phase A->B C Step 2: Change Stationary Phase B->C If resolution is still poor E Sub-step 1a: Adjust pH B->E F Sub-step 1b: Change Organic Modifier B->F G Sub-step 1c: Alter Buffer Concentration B->G D Step 3: Adjust Gradient Program C->D For further optimization H Sub-step 2a: Phenyl-Hexyl Column C->H I Sub-step 2b: Cyano Column C->I J Sub-step 2c: C8 Column C->J K Sub-step 3a: Decrease Gradient Slope D->K L Sub-step 3b: Isocratic Hold D->L M Resolution Achieved E->M If successful F->M If successful G->M If successful H->M If successful I->M If successful J->M If successful K->M If successful L->M If successful

Caption: A systematic workflow for resolving co-elution issues in HPLC.

The mobile phase is often the easiest and most impactful parameter to adjust.

  • 1a. Adjusting Mobile Phase pH: The ionization state of sulfonamides is pH-dependent and significantly affects their retention.[4][8][9] By adjusting the pH, you can alter the polarity of your target compound and any ionizable impurities, thereby changing their retention times.

    • Protocol:

      • Determine the pKa of N,N-diethyl-4-fluorobenzenesulfonamide (if not known, a literature search or software prediction is necessary).

      • Prepare a series of mobile phases with pH values buffered at least 1.5-2 pH units above and below the pKa. Common buffers include phosphate, formate, and acetate. Ensure the chosen buffer has adequate buffering capacity at the target pH.[10][11]

      • Analyze the sample with each mobile phase, keeping the organic modifier percentage constant.

      • Observe the change in retention time and selectivity between the co-eluting peaks.

  • 1b. Changing the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities.

    • Causality: Acetonitrile can engage in pi-pi interactions, which can be significant for aromatic compounds like sulfonamides.[1] Methanol is a protic solvent and can form hydrogen bonds. Switching between these can alter the elution order and improve resolution.

    • Protocol:

      • If your current method uses acetonitrile, prepare a mobile phase with an equivalent elution strength using methanol.

      • If co-elution persists, consider using a ternary mixture (e.g., water/acetonitrile/methanol) to fine-tune selectivity.

  • 1c. Modifying Buffer Concentration: The concentration of the buffer can influence peak shape and retention, especially if secondary ionic interactions are occurring.[10][12]

    • Protocol:

      • Prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) while keeping the pH and organic content constant.

      • Analyze the sample and evaluate the impact on peak shape and resolution. Higher buffer concentrations can sometimes mitigate peak tailing by masking residual silanol sites.[7]

If mobile phase adjustments are insufficient, changing the stationary phase chemistry is the next logical step.

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Octadecylsilane) HydrophobicGeneral purpose, separation of non-polar to moderately polar compounds.[2][13]
C8 (Octylsilane) Hydrophobic (less retentive than C18)Analytes that are too strongly retained on C18.[13][14]
Phenyl-Hexyl Hydrophobic and pi-pi interactionsAromatic compounds, offering alternative selectivity to C18.[13][15]
Cyano (CN) Dipole-dipole and weak hydrophobicPolar compounds, can be used in both reversed-phase and normal-phase modes.[13]
  • Protocol for Changing Stationary Phase:

    • Based on the presumed nature of the co-eluting impurity, select an alternative column. For aromatic compounds like N,N-diethyl-4-fluorobenzenesulfonamide, a Phenyl-Hexyl column is an excellent first choice due to its potential for pi-pi interactions.[13][15]

    • Begin with a scouting gradient to determine the approximate elution conditions.

    • Optimize the mobile phase composition for the new column as described in Step 1.

For complex samples with multiple components, a gradient elution is often necessary.[16][17] Fine-tuning the gradient can resolve closely eluting peaks.

  • Protocol for Gradient Optimization:

    • Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent) around the elution time of the co-eluting peaks will increase the time the analytes spend interacting with the stationary phase, often improving resolution.[18][19]

    • Introduce an Isocratic Hold: If the co-eluting peaks appear within a narrow window of the gradient, incorporating a brief isocratic hold at a specific mobile phase composition can enhance their separation.

    • Scouting Gradients: If the initial gradient is not effective, running a "scouting" gradient (e.g., 5-95% organic over 20-30 minutes) can provide a good starting point for further optimization.[20]

Issue 2: Peak Tailing Leading to Co-elution

Peak tailing can be a significant contributor to the appearance of co-elution.

A Problem: Peak Tailing B Check Mobile Phase pH A->B C Check for Column Contamination/Void A->C D Consider Mass Overload A->D E Adjust pH to suppress silanol ionization (pH < 3.5) or analyte ionization B->E F Backflush column with strong solvent C->F G Replace column if void is present C->G H Reduce sample concentration D->H I Good Peak Shape E->I F->I If successful G->I H->I

Caption: Decision tree for troubleshooting HPLC peak tailing.

  • Cause and Solution:

    • Secondary Silanol Interactions: As mentioned, interactions between basic analytes and acidic silanol groups on the silica surface are a primary cause of tailing.[1][3]

      • Solution: Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate the silanol groups, minimizing these interactions. Alternatively, using a highly end-capped, high-purity silica column can reduce the number of accessible silanols.[21]

    • Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet frit or at the head of the column can disrupt the flow path and cause peak distortion.[22][23] A void at the column inlet can also lead to peak splitting or tailing.[3]

      • Solution: A thorough column wash with a strong solvent (e.g., isopropanol) may resolve contamination.[22] If a void is suspected, replacing the column is the best course of action.[3] Using a guard column can help protect the analytical column from contamination.[5]

    • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.

      • Solution: Reduce the injection volume or the concentration of the sample.

Conclusion

Resolving co-elution issues in the HPLC analysis of N,N-diethyl-4-fluorobenzenesulfonamide requires a systematic and logical approach. By understanding the underlying principles of chromatography and methodically adjusting key parameters such as mobile phase composition, stationary phase chemistry, and gradient conditions, you can effectively troubleshoot and achieve the desired separation. This guide provides a framework for this process, enabling you to develop robust and reliable analytical methods.

References

  • Vertex AI Search. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved January 25, 2026.
  • ResearchGate. (2025, August 6). Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. Retrieved January 25, 2026, from [Link]

  • Semantic Scholar. (n.d.). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Retrieved January 25, 2026, from [Link]

  • MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved January 25, 2026, from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved January 25, 2026, from [Link]

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  • Chromatography Online. (2017, May 1). The Secrets of Successful Gradient Elution. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2018, February 7). C18 Reverse-phase HPLC elution issues of an unknown compound?. Retrieved January 25, 2026, from [Link]

  • MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved January 25, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 25, 2026, from [Link]

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  • Why it matters and how to get good peak shape. (2023, August 10). Retrieved January 25, 2026, from [Link]

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  • Agilent. (2020, March 12). Gradient Design and Development. Retrieved January 25, 2026, from [Link]

  • PubMed. (2013, October 11). Elution strategies for reversed-phase high-performance liquid chromatography analysis of sucrose alkanoate regioisomers with charged aerosol detection. Retrieved January 25, 2026, from [Link]

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  • NIH. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved January 25, 2026, from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 25, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved January 25, 2026, from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved January 25, 2026, from [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Retrieved January 25, 2026, from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved January 25, 2026, from [Link]

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  • NIH. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved January 25, 2026, from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved January 25, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N,N-diethyl-4-fluorobenzenesulfonamide and its Non-fluorinated Analog in Bioassays

This guide provides a comprehensive comparison of N,N-diethyl-4-fluorobenzenesulfonamide and its non-fluorinated counterpart, N,N-diethylbenzenesulfonamide. The focus is on the strategic rationale for this comparison, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of N,N-diethyl-4-fluorobenzenesulfonamide and its non-fluorinated counterpart, N,N-diethylbenzenesulfonamide. The focus is on the strategic rationale for this comparison, their physicochemical properties, and detailed protocols for evaluating their potential biological activities. This document is intended for researchers in drug discovery and medicinal chemistry, offering both foundational knowledge and practical experimental frameworks.

The Strategic Imperative: Why Compare Fluorinated and Non-Fluorinated Analogs?

In medicinal chemistry, the introduction of fluorine into a molecule is a well-established strategy to modulate its biological profile.[1][2] The substitution of a hydrogen atom with fluorine, its bioisostere, can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] These alterations stem from fluorine's unique characteristics:

  • High Electronegativity: Fluorine is the most electronegative element, which can alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state and its ability to interact with biological targets.[2][3][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] Introducing fluorine at a metabolically vulnerable site can block oxidation, thereby increasing the compound's half-life and bioavailability.[1][2]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[1][4] This can lead to improved absorption and distribution.[1][2]

  • Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[2][5]

Given that the benzenesulfonamide scaffold is a core component of many biologically active compounds, including antibacterial agents, this comparative analysis aims to elucidate the specific contributions of the 4-fluoro substituent to the bioactivity of N,N-diethylbenzenesulfonamide.[6][7]

Physicochemical Properties: A Head-to-Head Comparison

A molecule's physical and chemical properties are critical determinants of its biological activity. The introduction of a fluorine atom in N,N-diethyl-4-fluorobenzenesulfonamide leads to predictable changes in its physicochemical profile compared to its non-fluorinated analog.

PropertyN,N-diethyl-4-fluorobenzenesulfonamideN,N-diethylbenzenesulfonamideSignificance in Bioassays
Molecular Formula C₁₀H₁₄FNO₂SC₁₀H₁₅NO₂SThe addition of fluorine increases the molecular weight.
Molecular Weight 231.29 g/mol 213.30 g/mol Affects molar concentration calculations for assays.
XLogP3 2.11.8A higher value for the fluorinated analog suggests increased lipophilicity, which may enhance membrane permeability.
Hydrogen Bond Donors 00Neither molecule is a hydrogen bond donor.
Hydrogen Bond Acceptors 33The number of hydrogen bond acceptors is the same.
Polar Surface Area 45.8 Ų45.8 ŲThe polar surface area is identical, suggesting similar passive diffusion characteristics.

Proposed Bioassays for Comparative Analysis

Based on the known biological activities of sulfonamides, the following bioassays are proposed to provide a comprehensive comparison between the fluorinated and non-fluorinated analogs.

Antibacterial Susceptibility Testing

Sulfonamides are a well-established class of antibacterial agents.[7] A direct comparison of the minimum inhibitory concentration (MIC) of the two compounds against a panel of clinically relevant bacteria will provide a clear indication of the impact of fluorination on antibacterial potency.

DNA Gyrase Inhibition Assay

One of the known mechanisms of action for some antibacterial sulfonamides is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1] A cell-free enzyme inhibition assay can determine if the compounds directly target this enzyme and if fluorination enhances this activity.

Carbonic Anhydrase Inhibition Assay

The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases, a family of enzymes involved in various physiological processes. Comparing the inhibitory activity of the two analogs against different carbonic anhydrase isoforms can reveal potential therapeutic applications and selectivity profiles.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the proposed bioassays.

Synthesis of Test Compounds

The synthesis of both N,N-diethyl-4-fluorobenzenesulfonamide and N,N-diethylbenzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between the corresponding sulfonyl chloride and diethylamine.[6]

cluster_0 Synthesis of N,N-diethyl-4-fluorobenzenesulfonamide cluster_1 Synthesis of N,N-diethylbenzenesulfonamide 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl chloride Product_F N,N-diethyl-4-fluorobenzenesulfonamide 4-Fluorobenzenesulfonyl_chloride->Product_F + Diethylamine (in suitable solvent) Diethylamine Diethylamine Benzenesulfonyl_chloride Benzenesulfonyl chloride Product_NF N,N-diethylbenzenesulfonamide Benzenesulfonyl_chloride->Product_NF + Diethylamine (in suitable solvent) Diethylamine_2 Diethylamine

Caption: General synthesis scheme for the target compounds.

Step-by-Step Synthesis Protocol:

  • To a solution of diethylamine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the corresponding sulfonyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N,N-diethylbenzenesulfonamide.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Start Prepare serial dilutions of test compounds in a 96-well plate Inoculate Inoculate wells with a standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Determine MIC by visual inspection for the lowest concentration with no visible growth Incubate->Read

Caption: Workflow for the MIC assay.

Step-by-Step MIC Protocol:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton broth.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Start Prepare reaction mixture: relaxed plasmid DNA, DNA gyrase, ATP, and buffer Add_Compound Add test compound at various concentrations Start->Add_Compound Incubate Incubate at 37°C for 1 hour Add_Compound->Incubate Stop_Reaction Stop reaction with SDS/proteinase K Incubate->Stop_Reaction Analyze Analyze DNA topoisomers by agarose gel electrophoresis Stop_Reaction->Analyze Visualize Visualize bands under UV light after ethidium bromide staining Analyze->Visualize

Caption: Workflow for the DNA gyrase supercoiling assay.

Step-by-Step DNA Gyrase Inhibition Protocol:

  • Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and the appropriate assay buffer.

  • Add the test compounds at a range of concentrations to the reaction mixtures. Include a positive control (a known DNA gyrase inhibitor like novobiocin) and a negative control (DMSO vehicle).

  • Incubate the reactions at 37°C for 1 hour.

  • Terminate the reactions by adding a stop solution containing SDS and proteinase K.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate as a substrate.

Start Pre-incubate carbonic anhydrase with test compound in buffer Initiate Initiate the reaction by adding p-nitrophenyl acetate substrate Start->Initiate Monitor Monitor the formation of p-nitrophenol spectrophotometrically at 400 nm Initiate->Monitor Calculate Calculate the percentage of inhibition and determine the IC₅₀ value Monitor->Calculate

Caption: Workflow for the carbonic anhydrase inhibition assay.

Step-by-Step Carbonic Anhydrase Inhibition Protocol:

  • In a 96-well plate, add a solution of the carbonic anhydrase isoform of interest in buffer (e.g., Tris-HCl).

  • Add the test compounds at various concentrations and pre-incubate for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a solution of p-nitrophenyl acetate.

  • Immediately measure the absorbance at 400 nm over time using a microplate reader.

  • The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Expected Outcomes and Significance

This comparative guide provides a framework for a systematic evaluation of N,N-diethyl-4-fluorobenzenesulfonamide and its non-fluorinated analog. It is hypothesized that the fluorinated compound will exhibit enhanced biological activity in one or more of the proposed assays due to the established effects of fluorination.[8]

  • In antibacterial assays, the increased lipophilicity of the fluorinated analog may lead to better cell penetration and, consequently, a lower MIC.

  • In enzyme inhibition assays, the electron-withdrawing nature of the fluorine atom could alter the electronic properties of the sulfonamide group, potentially leading to stronger interactions with the active sites of DNA gyrase or carbonic anhydrase, resulting in lower IC₅₀ values.

The experimental data generated from these assays will provide valuable structure-activity relationship (SAR) insights, informing the future design of more potent and selective benzenesulfonamide-based therapeutic agents. This guide serves as a robust starting point for researchers to explore the nuanced effects of fluorination in a well-defined chemical series.

References

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Sulfonamide inhibitors of carbonic anhydrase: a patent review 1999-2002.
  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical Reviews, 116(2), 422-518.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2004). Halogen-bond-induced stabilization of a protein-ligand complex.

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Comparative

A Comparative Analysis of N,N-diethyl-4-fluorobenzenesulfonamide and Other Sulfonamide Drugs: A Guide for Researchers

Introduction: The Enduring Legacy of Sulfonamides Since their discovery, sulfonamides have been a cornerstone of antimicrobial chemotherapy, paving the way for the modern antibiotic era.[1] Their mechanism of action, pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Sulfonamides

Since their discovery, sulfonamides have been a cornerstone of antimicrobial chemotherapy, paving the way for the modern antibiotic era.[1] Their mechanism of action, primarily as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, has been extensively studied.[2] This targeted inhibition effectively halts bacterial growth, making sulfonamides valuable bacteriostatic agents.[2] Beyond their antibacterial properties, the sulfonamide scaffold has proven to be a versatile pharmacophore, leading to the development of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors.[3] This guide focuses on a comparative analysis of N,N-diethyl-4-fluorobenzenesulfonamide, a less-explored member of this class, against well-established sulfonamide drugs to elucidate its potential therapeutic value and guide future research.

Structural and Physicochemical Properties: A Comparative Overview

The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its molecular structure and physicochemical properties. Here, we compare N,N-diethyl-4-fluorobenzenesulfonamide with two widely recognized sulfonamides: Sulfamethoxazole, a classic antibacterial agent, and Acetazolamide, a potent carbonic anhydrase inhibitor.

PropertyN,N-diethyl-4-fluorobenzenesulfonamideSulfamethoxazoleAcetazolamide
Molecular Formula C₁₀H₁₄FNO₂SC₁₀H₁₁N₃O₃SC₄H₆N₄O₃S₂
Molecular Weight ( g/mol ) 231.29253.28222.25
Structure 4-fluorophenyl ring with a sulfonamide group N,N-disubstituted with ethyl groups.4-aminophenyl ring linked to a methylisoxazole group via a sulfonamide bridge.A thiadiazole ring substituted with an acetamido group and a sulfonamide group.
Key Functional Groups Sulfonamide, FluorineSulfonamide, Amine, IsoxazoleSulfonamide, Acetamido, Thiadiazole

Data sourced from PubChem and supplier information.

The key structural difference lies in the substitution at the sulfonamide nitrogen and the nature of the aromatic ring. In N,N-diethyl-4-fluorobenzenesulfonamide, the sulfonamide nitrogen is disubstituted with two ethyl groups, a feature absent in the primary sulfonamide groups of Sulfamethoxazole and Acetazolamide. This N,N-disubstitution is expected to significantly influence its biological activity and pharmacokinetic properties. The presence of a fluorine atom on the phenyl ring of N,N-diethyl-4-fluorobenzenesulfonamide can also modulate its lipophilicity and metabolic stability.

Comparative Biological Activity

Antibacterial Potential: An Indirect Assessment

A study on a series of N,N-diethyl amide bearing sulfonamides demonstrated marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus.[4] For instance, N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide was identified as a highly active agent against both organisms.[4] This suggests that the N,N-diethylamide moiety does not abolish antibacterial activity and can be part of a potent antibacterial scaffold.

Inference for N,N-diethyl-4-fluorobenzenesulfonamide:

Based on the activity of its structural analogs, it is plausible that N,N-diethyl-4-fluorobenzenesulfonamide may exhibit antibacterial properties. The fluorine substitution at the para-position of the benzene ring could potentially enhance its activity, as halogen substitutions are a common strategy in drug design to improve efficacy. However, the lack of a free para-amino group, which is crucial for the classical antibacterial mechanism of action of sulfonamides (mimicking p-aminobenzoic acid), suggests that if it does possess antibacterial activity, it might operate through a different mechanism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine and compare the antibacterial efficacy, a standardized broth microdilution assay should be performed.[5]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Drug_Dilution 2. Prepare serial two-fold dilutions of test compounds (N,N-diethyl-4-fluorobenzenesulfonamide, Sulfamethoxazole) and controls in a 96-well plate Inoculation 3. Inoculate each well with the bacterial suspension Drug_Dilution->Inoculation Incubate 4. Incubate plates at 37°C for 18-24 hours Inoculation->Incubate Observation 5. Visually inspect for turbidity (bacterial growth) Incubate->Observation MIC_Determination 6. Determine MIC: the lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

This experiment would provide a quantitative comparison of the antibacterial potency of N,N-diethyl-4-fluorobenzenesulfonamide against Sulfamethoxazole and other relevant antibiotics.

Carbonic Anhydrase Inhibition: A Potential Therapeutic Avenue

The sulfonamide moiety is a well-established zinc-binding group, making many sulfonamide-containing compounds potent inhibitors of carbonic anhydrases (CAs).[3] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3]

While there is no direct experimental data on the CA inhibitory activity of N,N-diethyl-4-fluorobenzenesulfonamide, studies on other N-substituted benzenesulfonamides suggest that it may possess such activity. For instance, N-substituted 4-chlorobenzene- and 4-nitrobenzenesulfonamides have been synthesized and evaluated as CA inhibitors.[6] The nature of the N-substituents significantly influences the inhibitory potency and selectivity against different CA isoforms.[7]

Proposed Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn_ion Zn²⁺ ion Water Water Molecule Zn_ion->Water binds Inhibited_Complex Inhibited Enzyme-Drug Complex His_residues Histidine Residues His_residues->Zn_ion coordinate Sulfonamide Sulfonamide Drug (e.g., N,N-diethyl-4-fluorobenzenesulfonamide) Sulfonamide->Zn_ion coordinates to

Caption: Proposed mechanism of carbonic anhydrase inhibition by a sulfonamide drug.

Experimental Protocol: Carbonic Anhydrase Activity Assay

A colorimetric assay can be employed to determine the inhibitory activity of N,N-diethyl-4-fluorobenzenesulfonamide against various carbonic anhydrase isoforms and compare it with a known inhibitor like Acetazolamide.[8][9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, dilution buffer, CA substrate (e.g., p-nitrophenyl acetate), and solutions of the test compounds (N,N-diethyl-4-fluorobenzenesulfonamide, Acetazolamide) and the purified CA enzyme.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Add the CA substrate to all wells to start the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 400 nm) at regular time intervals using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Pharmacokinetic and Toxicological Considerations: An Extrapolated View

Direct pharmacokinetic and toxicity data for N,N-diethyl-4-fluorobenzenesulfonamide are scarce. However, we can draw some inferences from related compounds.

Studies on N,N-diethyl-meta-toluamide (DEET), a structurally related compound, show that it is rapidly absorbed and distributed, with complete metabolism and elimination.[10] However, DEET has also been associated with neurotoxicity at high doses.[10] A study on N,N-diethyl benzene sulfonamide indicated potential prenatal toxicity and teratogenicity in rats at high doses.[11]

These findings suggest that the N,N-diethyl substitution might lead to a different pharmacokinetic and toxicity profile compared to traditional sulfonamides. A thorough in vivo evaluation would be necessary to determine the safety and disposition of N,N-diethyl-4-fluorobenzenesulfonamide.

Conclusion and Future Directions

N,N-diethyl-4-fluorobenzenesulfonamide represents an intriguing yet underexplored member of the sulfonamide family. While direct comparative data is limited, analysis of structurally similar compounds suggests potential for both antibacterial and carbonic anhydrase inhibitory activities. The N,N-disubstitution and the 4-fluoro-phenyl moiety are key structural features that likely modulate its biological profile, potentially offering a different spectrum of activity and pharmacokinetic properties compared to classical sulfonamides.

Future research should focus on:

  • Direct Comparative In Vitro Studies: Head-to-head comparisons of the antibacterial (MIC determination) and carbonic anhydrase inhibitory (IC₅₀ determination) activities of N,N-diethyl-4-fluorobenzenesulfonamide against standard drugs like Sulfamethoxazole and Acetazolamide.

  • Mechanism of Action Studies: If antibacterial activity is confirmed, elucidating its mechanism of action to determine if it differs from the classical DHPS inhibition.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating its therapeutic efficacy in animal models of infection or other relevant disease models, and determining its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicity Profiling: Comprehensive toxicological studies to assess its safety profile.

By systematically addressing these research questions, the full therapeutic potential of N,N-diethyl-4-fluorobenzenesulfonamide can be unlocked, potentially leading to the development of novel therapeutic agents.

References

  • Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [Video]. YouTube. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(1), 123.
  • MDPI. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(1), 123.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • PubChem. (n.d.). N,N-diethyl-4-fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 30(5), 920-924.
  • PubMed. (1984). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Journal of Antimicrobial Chemotherapy, 14(3), 221-226.
  • PubMed Central. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17.
  • StatPearls. (2023). Trimethoprim Sulfamethoxazole. In StatPearls.
  • Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLOS ONE, 9(8), e103713.
  • Taylor & Francis Online. (2019). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Toxicology and Applied Pharmacology. (1986). Studies on the prenatal toxicity and teratogenicity of N,N-diethyl benzene sulfonamide in rats. Toxicology and Applied Pharmacology, 86(3), 387-396.
  • Z. A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.

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Validation

A Multi-Pronged Strategy for In Vitro Target Specificity Assessment of N,N-diethyl-4-fluorobenzenesulfonamide

For researchers, scientists, and drug development professionals, the journey from a promising hit in a phenotypic screen to a viable drug candidate is fraught with challenges. One of the most critical hurdles is the iden...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit in a phenotypic screen to a viable drug candidate is fraught with challenges. One of the most critical hurdles is the identification and validation of the compound's molecular target and an honest assessment of its specificity. A highly specific compound that interacts solely with its intended target is the "holy grail," as off-target interactions are a primary cause of toxicity and failed clinical trials.[1][2] This guide presents a comprehensive, multi-pronged in vitro strategy to assess the target specificity of a novel compound, using N,N-diethyl-4-fluorobenzenesulfonamide (hereafter referred to as DEFS) as a case study.

Let us postulate that DEFS has emerged from a high-throughput phenotypic screen as a potent inhibitor of proliferation in a lung cancer cell line. While its efficacy at the cellular level is promising, its mechanism of action is a black box. This guide will provide the experimental framework to systematically deconvolve its target(s) and evaluate its specificity profile, a process often termed "target deconvolution."[3][4][5][6]

Our approach is built on three pillars of investigation, designed to provide orthogonal evidence for robust target identification and specificity assessment. This strategy ensures that we build a strong, self-validating case for the compound's mechanism of action.

G cluster_0 Hypothetical Starting Point cluster_1 Multi-Pronged In Vitro Assessment Strategy cluster_2 Outcome start DEFS identified in a phenotypic anti-cancer screen P1 Pillar 1: Broad Profiling (e.g., Kinase Panel Screen) start->P1 Initial hypothesis generation P3 Pillar 3: Unbiased Proteome-wide ID (Chemical Proteomics) start->P3 Unbiased approach to confirm hits & find novel targets P2 Pillar 2: Cellular Target Engagement (CETSA) P1->P2 Validate top hits in a cellular context end_node Comprehensive Target Specificity Profile of DEFS P2->end_node Synthesize orthogonal data P3->end_node Synthesize orthogonal data

Caption: Overall workflow for assessing the target specificity of a novel compound.

Pillar 1: Broad-Spectrum Profiling with Kinase Panels

Expertise & Experience: Protein kinases are one of the largest and most commonly drugged enzyme families.[7] Due to the conserved nature of the ATP-binding pocket, many small molecules, including those not explicitly designed as kinase inhibitors, can exhibit activity against one or more kinases.[8][9] Therefore, a broad kinase panel screen is a logical and cost-effective first step to quickly identify potential targets and initial off-target liabilities.[10][11] We will employ a radiometric activity assay, considered the gold standard for its direct measurement of enzymatic function, to profile DEFS against a comprehensive panel of kinases.[12]

Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot℠)
  • Preparation of Assay Plates: In a 384-well plate, add the reaction buffer containing the specific kinase, its corresponding substrate, and any necessary cofactors.

  • Compound Addition: Add DEFS at a standard screening concentration (e.g., 1 µM). Include a well-known non-selective kinase inhibitor (e.g., Staurosporine) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be set at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Capture: Stop the reaction and spot the reaction mixtures onto filter paper. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the filter papers extensively to remove any unbound radiolabeled ATP.

  • Detection: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the signal from the DEFS-treated wells to the positive and negative controls.

Hypothetical Data Presentation

For comparison, we include "Compound X," a known selective inhibitor for Aurora Kinase A.

Kinase TargetDEFS (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Compound X (% Inhibition @ 1µM)
Aurora Kinase A959998
Aurora Kinase B889835
VEGFR2759515
ABL125925
SRC15892
CDK210918
p38α5853
... (300+ other kinases)<10......

Trustworthiness: The data suggest that DEFS potently inhibits Aurora Kinase A, with significant activity also against Aurora Kinase B and VEGFR2. This provides our first set of primary target candidates. The broad activity of Staurosporine and the focused activity of Compound X validate the assay's performance.

Pillar 2: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: While in vitro enzyme assays are excellent for initial screening, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][16] We will use CETSA to verify if DEFS engages our top candidate, Aurora Kinase A, within our lung cancer cell line.

cluster_0 CETSA Principle A Unbound Protein B Heat A->B + Heat C Denatured & Aggregated Protein (Insoluble) B->C A_ligand Ligand-Bound Protein B_ligand Heat A_ligand->B_ligand + Heat C_ligand Stable Protein (Soluble) B_ligand->C_ligand

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment: Culture the lung cancer cell line to ~80% confluency. Treat the cells with DEFS (e.g., at 10 µM) or vehicle (DMSO) for 2 hours.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for Aurora Kinase A. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for Aurora Kinase A at each temperature for both DEFS- and vehicle-treated samples. Plot the relative amount of soluble protein against temperature to generate melting curves.

Hypothetical Data Presentation

The results would show that in the presence of DEFS, the melting curve for Aurora Kinase A is shifted to the right, indicating a higher melting temperature (Tm) and confirming that DEFS binds to and stabilizes the protein in the cellular milieu.

cluster_0 Hypothetical CETSA Melting Curve cluster_1 Corresponding Western Blot graph caption Figure: CETSA melting curves for Aurora Kinase A. The presence of DEFS shifts the curve, indicating stabilization. Temp Temperature (°C) -> v40 Veh Vehicle DEFS_label DEFS d40 v45 v50 v55 d45 d50 d55

Caption: Hypothetical CETSA data showing stabilization of Aurora Kinase A by DEFS.

Trustworthiness: A positive thermal shift is strong evidence of direct physical interaction between the compound and the target protein inside a cell. This moves beyond correlation (enzyme inhibition) to confirmation of engagement.

Pillar 3: Unbiased Target Identification via Chemical Proteomics

Expertise & Experience: The previous assays were biased towards kinases. To create a truly comprehensive specificity profile and to confirm our primary target in an unbiased manner, we turn to chemical proteomics.[17] This approach uses a modified version of the small molecule as a "bait" to "fish" for its binding partners from the entire cellular proteome.[18] By coupling this with quantitative mass spectrometry, we can distinguish specific, high-affinity binders from the sea of non-specific background proteins.[19][20]

Experimental Protocol: Affinity Pull-down with Quantitative Mass Spectrometry
  • Probe Synthesis: Synthesize a "probe" version of DEFS by attaching a linker and a biotin tag. It is critical to first confirm that this modified probe retains the biological activity of the parent compound. An inactive analog should also be synthesized to serve as a negative control.

  • Cell Lysate Preparation: Prepare a native protein lysate from the lung cancer cell line.

  • Affinity Enrichment:

    • Test Sample: Incubate the lysate with the biotinylated DEFS probe.

    • Control Sample: To control for non-specific binding to the beads and the probe itself, perform a competition experiment by pre-incubating the lysate with a large excess (e.g., 100x) of the original, unmodified DEFS before adding the biotinylated probe.

  • Capture: Add streptavidin-coated magnetic beads to both samples to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures from both the test and control samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Calculate the fold-enrichment for each protein in the test sample relative to the competition control. True binding partners should be significantly depleted in the control sample.

Hypothetical Data Presentation
Protein IdentifiedFold Enrichment (Probe vs. Probe + free DEFS)p-valueNotes
Aurora Kinase A 52.5 < 0.0001 High-confidence hit, confirms kinase screen
Aurora Kinase B 25.1 < 0.001 High-confidence hit, confirms kinase screen
VEGFR2 8.3 < 0.05 Potential off-target, confirms kinase screen
Tubulin beta chain1.50.45Non-specific binder
Heat shock protein 901.20.62Non-specific binder
GAPDH1.10.81Non-specific binder

Trustworthiness: This unbiased experiment provides powerful, independent validation. The significant enrichment of Aurora Kinase A and B in a competitive manner strongly indicates they are direct, high-affinity targets of DEFS. The weaker, but still significant, enrichment of VEGFR2 confirms it as a likely off-target.

Synthesizing the Evidence: A Complete Specificity Profile

By integrating the data from these three orthogonal approaches, we can construct a comprehensive and reliable specificity profile for N,N-diethyl-4-fluorobenzenesulfonamide.

  • Kinase Profiling cast a wide net and suggested that DEFS is a potent inhibitor of Aurora kinases A and B, with some activity against VEGFR2.

  • CETSA confirmed that DEFS directly engages with at least one of these primary targets, Aurora Kinase A, within the complex environment of a living cell.

  • Chemical Proteomics provided unbiased, proteome-wide evidence that Aurora Kinases A and B are the highest-affinity binding partners of DEFS, while also confirming VEGFR2 as a lower-affinity interactor.

This "Target Validation Cascade" provides a self-validating system where the results of one experiment logically inform and are confirmed by the next.

G A Phenotypic Screen Hit: DEFS B Broad Kinase Screen (Pillar 1) A->B What class of proteins does it hit? F Unbiased Chemical Proteomics (Pillar 3) A->F What does it bind without bias? C Hypothesis: Primary targets are Aurora Kinases A/B B->C Identifies top candidates D Cellular Target Engagement (CETSA) (Pillar 2) C->D Does it bind the candidate in a cell? E Confirmation: DEFS binds Aurora Kinase A in intact cells D->E Validates engagement G Final Confirmation & Specificity Profile: - Primary Targets: AURKA, AURKB - Off-Target: VEGFR2 - High specificity across proteome E->G Convergent evidence F->G Convergent evidence

Caption: The Target Validation Cascade, demonstrating a logical, self-validating workflow.

Conclusion and Forward Outlook

This multi-pronged in vitro assessment provides strong, convergent evidence that N,N-diethyl-4-fluorobenzenesulfonamide (DEFS) exerts its anti-proliferative effects primarily through the inhibition of Aurora Kinases A and B. We have also identified VEGFR2 as a significant off-target, which could contribute to both the efficacy and potential toxicity profile of the compound. Compared to a non-specific inhibitor like Staurosporine, DEFS demonstrates a much cleaner specificity profile. However, its activity on VEGFR2 makes it less specific than a highly optimized inhibitor like "Compound X."

This robust in vitro characterization is a critical step in the drug discovery process.[21][22] It provides the foundational knowledge required for subsequent lead optimization efforts, where medicinal chemists can now work to improve potency against Aurora kinases while designing out the activity against VEGFR2 to create a safer and more effective therapeutic candidate.

References

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  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved January 25, 2026, from [Link]

  • [No Author]. (2022). Review paper: The past and current trends of kinase research and use of high-throughput active kinome technologies. Pamgene. Retrieved January 25, 2026, from [Link]

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  • [No Author]. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Retrieved January 25, 2026, from [Link]

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  • Wang, Z., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Retrieved January 25, 2026, from [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of N,N-diethyl-4-fluorobenzenesulfonamide and Its Analogs

Introduction In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. Fluorinated sulfonamides, in particular, represent a critical structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. Fluorinated sulfonamides, in particular, represent a critical structural motif, conferring desirable properties such as enhanced metabolic stability, binding affinity, and bioavailability. N,N-diethyl-4-fluorobenzenesulfonamide serves as a key exemplar of this class. Its unambiguous identification and the confirmation of its purity are non-negotiable prerequisites for its use in research and development.

This guide provides an in-depth comparative analysis of the spectral data of N,N-diethyl-4-fluorobenzenesulfonamide. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, placing it in context by comparing it with two structurally significant analogs: 4-fluorobenzenesulfonamide (the primary sulfonamide) and N,N-dimethyl-4-fluorobenzenesulfonamide (a sterically less hindered tertiary sulfonamide). This comparative approach is not merely academic; it is a vital exercise for any researcher, as it illuminates the subtle yet significant spectral shifts that arise from minor structural modifications. Understanding these differences is crucial for confirming the success of a synthetic step, identifying impurities, and gaining deeper insight into the molecule's electronic and steric environment.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a trusted resource for researchers, scientists, and drug development professionals.

Comparative Structural Analysis

To understand the spectral data, we must first visualize the structures being compared. The core scaffold is the 4-fluorobenzenesulfonyl group. The key point of variation is the substitution on the sulfonamide nitrogen.

Caption: Comparative molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of signals, we can map the precise connectivity of a molecule.

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. Key differences are expected in the aliphatic region due to the different N-alkyl substituents and in the aromatic region due to their electronic influence.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Compound NameAromatic Protons (AA'BB' system)N-Alkyl ProtonsNH Protons
N,N-diethyl-4-fluorobenzenesulfonamide ~7.8-7.9 (m, 2H), ~7.2-7.3 (m, 2H)~3.2 (q, 4H, -CH₂-), ~1.1 (t, 6H, -CH₃)N/A
4-fluorobenzenesulfonamide ~7.9-8.0 (m, 2H), ~7.2-7.3 (m, 2H)N/A~5.0-7.0 (br s, 2H, -NH₂)
N,N-dimethyl-4-fluorobenzenesulfonamide ~7.7-7.8 (m, 2H), ~7.2-7.3 (m, 2H)~2.7 (s, 6H, -CH₃)N/A

(Note: Data are typical values in CDCl₃ and may vary slightly based on solvent and concentration.)

Expertise & Causality:

  • Aromatic Region: All three compounds exhibit a characteristic AA'BB' splitting pattern for the para-substituted aromatic ring. The protons ortho to the strongly electron-withdrawing sulfonyl group are deshielded and appear further downfield (~7.7-8.0 ppm) compared to the protons ortho to the fluorine atom (~7.2-7.3 ppm).[2] The minor variations in these shifts between the analogs reflect the different inductive effects of the -NH₂, -N(CH₃)₂, and -N(CH₂CH₃)₂ groups.

  • Alkyl/Amine Region: This is where the primary structural differences are most evident.

    • N,N-diethyl-4-fluorobenzenesulfonamide: Shows a clean quartet for the methylene (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. This is the classic signature of an ethyl group. The two ethyl groups are chemically equivalent, hence single quartet and triplet signals are observed.

    • 4-fluorobenzenesulfonamide: The key feature is the broad singlet for the two -NH₂ protons.[3] Its chemical shift is variable and depends on concentration and temperature due to hydrogen bonding. This peak disappears upon D₂O exchange, a definitive test for labile protons.

    • N,N-dimethyl-4-fluorobenzenesulfonamide: Displays a sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups on the nitrogen atom.[4] The downfield shift (~2.7 ppm) is due to the deshielding effect of the adjacent sulfonyl group.

¹³C NMR Spectral Comparison

¹³C NMR provides a map of the carbon skeleton. The highly electronegative fluorine atom introduces significant and predictable effects on the aromatic carbon chemical shifts.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Compound NameC-F (C4)C-S (C1)Aromatic CHN-Alkyl Carbons
N,N-diethyl-4-fluorobenzenesulfonamide ~165 (d, ¹JCF ≈ 255 Hz)~135 (d, ⁴JCF ≈ 3 Hz)~129 (d, ³JCF ≈ 9 Hz), ~116 (d, ²JCF ≈ 22 Hz)~42 (-CH₂-), ~14 (-CH₃)
4-fluorobenzenesulfonamide ~165 (d, ¹JCF ≈ 255 Hz)~137 (d, ⁴JCF ≈ 3 Hz)~129 (d, ³JCF ≈ 9 Hz), ~116 (d, ²JCF ≈ 22 Hz)N/A
N,N-dimethyl-4-fluorobenzenesulfonamide ~165 (d, ¹JCF ≈ 255 Hz)~136 (d, ⁴JCF ≈ 4 Hz)~129 (d, ³JCF ≈ 9 Hz), ~116 (d, ²JCF ≈ 22 Hz)~38 (-CH₃)

(Note: Data are typical values in CDCl₃. JCF = Carbon-Fluorine coupling constant.)

Expertise & Causality:

  • C-F Carbon (C4): The most striking feature is the large chemical shift (~165 ppm) and the very large one-bond coupling constant (¹JCF ≈ 250-260 Hz) for the carbon directly attached to fluorine.[5] This is a definitive diagnostic peak for a fluorinated aromatic ring and remains remarkably consistent across the three analogs, as it is distant from the site of structural variation.

  • Aromatic Carbons: The other aromatic carbons also show splitting due to coupling with the ¹⁹F nucleus. The two-bond coupling (²JCF) is typically larger than the three-bond coupling (³JCF), aiding in peak assignment.

  • N-Alkyl Carbons: The chemical shifts of the N-alkyl carbons provide clear differentiation. The methylene carbon of the diethyl analog appears around 42 ppm, while the methyl carbon of the dimethyl analog is found around 38 ppm. The terminal methyl of the ethyl group is significantly upfield at ~14 ppm, as expected for a saturated alkyl carbon.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.

For all three compounds, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine environment in each molecule. The chemical shift would be expected in the typical range for an aryl fluoride, approximately -105 to -115 ppm (relative to CFCl₃). The subtle differences in the electronic nature of the sulfonamide group across the three analogs would cause minor shifts in this value, providing an additional layer of characterization. The signal will appear as a complex multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The sulfonamide group (SO₂N) has very strong, characteristic absorption bands.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound NameSO₂ Asymmetric StretchSO₂ Symmetric StretchS-N StretchC-F StretchN-H Stretch
N,N-diethyl-4-fluorobenzenesulfonamide ~1340~1160~910~1260N/A
4-fluorobenzenesulfonamide ~1330~1150~900~1260~3350, ~3250
N,N-dimethyl-4-fluorobenzenesulfonamide ~1345~1165~915~1260N/A

Expertise & Causality:

  • SO₂ Stretches: The most intense and reliable peaks in the spectra are the asymmetric (~1330-1345 cm⁻¹) and symmetric (~1150-1165 cm⁻¹) stretching vibrations of the S=O bonds.[6] These are consistently present in all three molecules. The slight shift to higher wavenumbers in the tertiary sulfonamides compared to the primary one can be attributed to the electron-donating nature of the alkyl groups influencing the S=O bond order.

  • N-H Stretches: The definitive feature for 4-fluorobenzenesulfonamide is the presence of two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amine group.[6] These bands are completely absent in the N,N-disubstituted analogs.

  • C-F Stretch: A strong band corresponding to the C-F bond stretch is expected around 1260 cm⁻¹, though it can sometimes be obscured by other signals in the fingerprint region.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, further confirming its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules.[7]

Table 4: Expected Molecular Ions in ESI-MS (Positive Mode)

Compound NameMolecular Weight ( g/mol )Expected [M+H]⁺ Ion (m/z)Expected [M+Na]⁺ Ion (m/z)
N,N-diethyl-4-fluorobenzenesulfonamide 231.28232.29254.27
4-fluorobenzenesulfonamide 175.18176.19198.17
N,N-dimethyl-4-fluorobenzenesulfonamide 203.23204.24226.22

Expertise & Causality:

  • Molecular Ion: The primary goal of MS is to observe the molecular ion peak. In positive mode ESI, this is typically the protonated molecule [M+H]⁺.[8] The distinct molecular weights of the three analogs (175.18, 203.23, and 231.28) allow for unambiguous differentiation. The presence of sodium adducts ([M+Na]⁺) is also very common and serves as a secondary confirmation.

  • Isotopic Pattern: The presence of sulfur (³⁴S isotope at ~4.2% natural abundance) will result in a small M+2 peak, which can be a useful diagnostic feature.

  • Fragmentation: While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for benzenesulfonamides is the cleavage of the S-N bond or the C-S bond, leading to characteristic fragment ions (e.g., the 4-fluorobenzenesulfonyl cation at m/z 159). Analyzing these fragments can provide further structural confirmation.

Experimental Protocols

Trustworthiness in scientific data is built upon robust and reproducible methodologies. The following protocols outline the standard procedures for acquiring the spectral data discussed in this guide.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_nmr Dissolve ~10-20 mg in 0.7 mL CDCl₃ acq_nmr Acquire ¹H, ¹³C, ¹⁹F spectra on 400 MHz Spectrometer prep_nmr->acq_nmr prep_ir Place solid directly on ATR crystal acq_ir Acquire FTIR spectrum (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms Prepare ~1 mg/mL solution in ACN/H₂O acq_ms Infuse into ESI-MS (Positive Ion Mode) prep_ms->acq_ms proc_nmr Fourier Transform, Phase & Baseline Correction, Peak Integration acq_nmr->proc_nmr proc_ir Baseline Correction, Peak Picking acq_ir->proc_ir proc_ms Generate Mass Spectrum, Identify Molecular Ions acq_ms->proc_ms analysis Comparative Analysis & Structural Confirmation proc_nmr->analysis proc_ir->analysis proc_ms->analysis

Caption: General workflow for spectral analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR.[9]

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[10]

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence (e.g., Bruker's 'zg30').[1]

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set a spectral width of approximately 240 ppm, centered around 120 ppm.

    • Acquire 1024 or more scans, depending on sample concentration, with a relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate peaks and identify multiplicities.

Protocol 2: FTIR-ATR Spectroscopy
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal.[11] This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[11] Good contact is essential for a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺ formation).[12]

  • Instrument Setup: Calibrate the mass spectrometer using a known calibration standard. Set the instrument to positive ion detection mode.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[7]

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). Optimize source parameters (capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.[7]

  • Data Analysis: Identify the base peak and look for the expected [M+H]⁺ and [M+Na]⁺ ions. Analyze the isotopic distribution to confirm the elemental composition.

Conclusion

The systematic, multi-technique spectroscopic analysis of N,N-diethyl-4-fluorobenzenesulfonamide and its analogs provides a clear and definitive picture of their molecular structures. Each technique offers a unique and complementary piece of the puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific nature of the N-alkyl substituents. IR spectroscopy provides a rapid and unmistakable confirmation of the key functional groups, particularly the primary vs. tertiary sulfonamide. Finally, mass spectrometry validates the molecular weight, providing the ultimate confirmation of the compound's identity.

By understanding the causal relationships between subtle structural changes and the resulting spectral shifts, researchers can confidently identify their target molecules, assess purity, and troubleshoot synthetic challenges. The protocols and comparative data presented in this guide serve as a robust framework for the rigorous characterization required in all fields of chemical science.

References

  • Vertex AI Search Result[13] - This source provides general procedures for acquiring NMR, MS, and IR spectra, which are foundational for the protocols described.

  • Beilstein Journal of Organic Chemistry[14] - Supporting information file that details NMR acquisition parameters and general experimental procedures, reinforcing the described protocols.

  • ChemicalBook[15] - Provides example NMR and MS data for N-Fluorobenzenesulfonimide, a related sulfonamide structure.

  • Enamine[16] - Describes properties of N-fluorobenzenesulfonimide, a related sulfonamide.

  • The Royal Society of Chemistry[3] - Provides detailed interpretation of ¹H and ¹³C NMR spectra for various sulfonamides, supporting the analysis of NH and aromatic proton signals.

  • PubChem[4] - National Center for Biotechnology Information. PubChem Compound Summary for CID 799301, 4-fluoro-N,N-dimethylbenzenesulfonamide. (Provides identifying information for one of the analogs). URL: [Link]

  • Nuclear Magnetic Resonance, Volume 50[17] - Discusses modern protocols for NMR spectroscopy of small molecules, validating the described experimental approach.

  • Drawell[11] - Outlines sample preparation methods for FTIR analysis, specifically the KBr pellet and ATR techniques, which are relevant to the described protocol. URL: [Link]

  • University of Washington[18] - "Fluorine NMR". Discusses the principles of ¹⁹F NMR and the relaxation effects, relevant to the ¹⁹F NMR section. URL: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. - Explains the fundamental principles of ESI-MS, supporting the MS protocol and interpretation. URL: [Link]

  • MDPI[19] - "Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only)". Provides context for the chemical shifts of N,N-diethyl groups. URL: [Link]

  • Emami, F., & Torras, J. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences, 25(3), 1833. - Offers practical guidelines for NMR, especially regarding pulse sequences and experimental conditions. URL: [Link]

  • Banci, L., Bertini, I., & Luchinat, C. (1988). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 151(2), 121-127.
  • PubMed[20] - "FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule". Provides an example of detailed spectral analysis for a related N,N-diethyl amide compound.

  • ACS Publications[21] - "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds". Discusses the interpretation of ESI mass spectra.

  • Ghahramani, L., & Gorenstein, D. G. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 13(3), e0191937. - Provides in-depth reasoning for ¹⁹F chemical shifts in aromatic systems. URL: [Link]

  • JEOL[2] - "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)". A fundamental guide to NMR interpretation. URL: [Link]

  • University of Arizona[22] - "Sample preparation for FT-IR". Details practical steps for preparing samples for IR spectroscopy. URL: [Link]

  • Springer Nature Experiments[23] - Provides an overview of NMR protocols and methods.

  • ChemicalBook[24] - Example ¹H NMR spectrum of a related fluorinated aromatic compound.

  • ResearchGate[25] - "Principles of Electrospray Ionization". A resource on the fundamentals of ESI.

  • ResearchGate[26] - Example of spectral studies (IR, NMR, MS) on related organic compounds.

  • Reddit[27] - Discussion on the effect of fluorine in ¹H NMR, providing community-sourced insights.

  • Western University[10] - "NMR Sample Preparation". A practical guide to preparing samples for NMR analysis. URL: [Link]

  • Zeitschrift für Naturforschung[6] - "Infrared and NMR Spectra of Arylsulphonamides". A detailed study on the IR and NMR spectra of various arylsulfonamides, providing key frequency ranges. URL: [Link]

  • PubMed[28] - "N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry...". Provides insights into mass spectrometry of sulfonated compounds.

  • Wiley Online Library[29] - "Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling". Discusses the effects of halogens on NMR chemical shifts.

  • Iowa State University[9] - "NMR Sample Preparation". Provides guidelines on sample quantities for NMR. URL: [Link]

  • Emery Pharma[30] - "A Step-By-Step Guide to 1D and 2D NMR Interpretation". A practical guide for interpreting NMR data. URL: [Link]

  • Physics LibreTexts[12] - "6.3: Electrospray Ionization (ESI) Mass Spectrometry". An educational resource on ESI-MS principles and sample preparation. URL: [Link]

  • University of California, Davis[8] - "Electrospray Ionization (ESI)". A presentation detailing the interpretation of ESI spectra. URL: [Link]

  • RSC Publishing[5] - "¹⁹F-centred NMR analysis of mono-fluorinated compounds". Discusses the utility of ¹⁹F-¹³C couplings in structural determination.

  • YouTube[31] - "FTIR Sampling Techniques - Transmission: Solids Sample Preparation". A visual guide to preparing solid samples for FTIR.

  • ChemicalBook[32] - Example ¹H NMR spectrum of a related N,N-dimethyl amide compound.

Sources

Validation

A Comprehensive In Vivo Evaluation of N,N-diethyl-4-fluorobenzenesulfonamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo evaluation of the novel compound, N,N-diethyl-4-fluorobenzenesulfonamide. In the absence of di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo evaluation of the novel compound, N,N-diethyl-4-fluorobenzenesulfonamide. In the absence of direct preclinical data for this specific molecule, this document outlines a robust, scientifically-grounded strategy for its assessment. By drawing parallels with structurally and functionally related sulfonamides, we present a detailed comparative analysis, complete with experimental protocols and data interpretation guidelines. Our approach is rooted in the established principles of pharmacology and toxicology to empower researchers to unlock the therapeutic potential of this promising compound.

Introduction: The Rationale for Investigating N,N-diethyl-4-fluorobenzenesulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic effects[1]. The introduction of a fluorine atom into a drug molecule can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy[2]. N,N-diethyl-4-fluorobenzenesulfonamide combines these key features, making it a compound of significant interest for therapeutic development. This guide proposes a dual-pathway in vivo evaluation to explore its potential as both an antibacterial and an anti-inflammatory agent.

Synthesis of N,N-diethyl-4-fluorobenzenesulfonamide

A reliable and scalable synthesis is the first step in the evaluation of any new chemical entity. N,N-diethyl-4-fluorobenzenesulfonamide can be synthesized via a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and diethylamine. This is a well-established method for the formation of sulfonamides[3].

Experimental Protocol: Synthesis of N,N-diethyl-4-fluorobenzenesulfonamide
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. To the dropping funnel, add a solution of diethylamine (2.2 eq) in the same solvent.

  • Reaction: Add the diethylamine solution dropwise to the stirred solution of 4-fluorobenzenesulfonyl chloride over a period of 30 minutes. The excess diethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford N,N-diethyl-4-fluorobenzenesulfonamide as a pure compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pathway 1: In Vivo Evaluation of Antibacterial Activity

The foundational therapeutic application of sulfonamides is their antibacterial action. They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition halts bacterial growth and replication[1].

Hypothesized Mechanism of Antibacterial Action

It is hypothesized that N,N-diethyl-4-fluorobenzenesulfonamide will exhibit a similar mechanism of action, interfering with the folate biosynthesis pathway in susceptible bacteria. The electron-withdrawing nature of the fluorine atom may enhance the compound's binding affinity to the DHPS enzyme.

Antibacterial Mechanism of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Sulfonamide N,N-diethyl-4- fluorobenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydropteroic Acid DHPS->Dihydrofolate Enzymatic Reaction Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Further Steps DNA Bacterial DNA Synthesis Tetrahydrofolate->DNA

Caption: Proposed antibacterial mechanism of N,N-diethyl-4-fluorobenzenesulfonamide.

Comparative In Vivo Study: Murine Systemic Infection Model

This model is a standard for assessing the efficacy of new antibacterial agents[4][5].

Experimental Protocol:

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infecting Organism: A clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA) or a susceptible strain of Escherichia coli[1].

  • Inoculum Preparation: Culture the bacteria overnight and prepare a suspension in sterile saline to a concentration of approximately 1 x 10⁷ colony-forming units (CFU)/mL.

  • Infection: Induce a systemic infection by intraperitoneal (i.p.) injection of the bacterial suspension.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline or a suitable solvent).

    • Group 2: N,N-diethyl-4-fluorobenzenesulfonamide (multiple dose levels, e.g., 10, 30, 100 mg/kg).

    • Group 3: Sulfamethazine (positive control, e.g., 50 mg/kg).

    • Group 4: Sulfadiazine (positive control, e.g., 50 mg/kg).

  • Drug Administration: Administer the test and control compounds orally (p.o.) or intraperitoneally (i.p.) at 1 and 6 hours post-infection.

  • Endpoint Measurement: Monitor the survival of the animals over a 7-day period. In a separate cohort, euthanize animals at 24 hours post-infection, collect blood and spleen samples for bacterial load determination (CFU counts).

Data Presentation and Comparison:

Treatment GroupDose (mg/kg)Mean Survival Time (days)Bacterial Load in Spleen (log10 CFU/g)
Vehicle Control-
N,N-diethyl-4-fluorobenzenesulfonamide10
N,N-diethyl-4-fluorobenzenesulfonamide30
N,N-diethyl-4-fluorobenzenesulfonamide100
Sulfamethazine50
Sulfadiazine50

Pathway 2: In Vivo Evaluation of Anti-inflammatory Activity

Certain sulfonamides, notably celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins[6][7].

Hypothesized Mechanism of Anti-inflammatory Action

We hypothesize that N,N-diethyl-4-fluorobenzenesulfonamide may possess anti-inflammatory properties through the inhibition of COX enzymes, similar to other anti-inflammatory sulfonamides.

Anti_Inflammatory_Workflow cluster_0 In Vivo Model cluster_1 Treatment Arms Animal Grouping Male Wistar Rats (180-200g) Drug Administration Administer Test Compound (i.p. or p.o.) Animal Grouping->Drug Administration Inflammation Induction Inject Carrageenan (sub-plantar) Drug Administration->Inflammation Induction Measurement Measure Paw Volume (Plethysmometer) Inflammation Induction->Measurement Data Analysis Calculate % Inhibition of Edema Measurement->Data Analysis Vehicle Vehicle Control Test_Compound N,N-diethyl-4- fluorobenzenesulfonamide (Multiple Doses) Comparator_1 Indomethacin (Non-selective COX inhibitor) Comparator_2 Celecoxib (Selective COX-2 inhibitor)

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Comparative In Vivo Study: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation, widely used for the evaluation of anti-inflammatory drugs[8][9][10].

Experimental Protocol:

  • Animal Model: Use male Wistar rats (180-200 g)[8].

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment[8].

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline with 0.5% Tween 80).

    • Group 2: N,N-diethyl-4-fluorobenzenesulfonamide (multiple dose levels, e.g., 10, 30, 100 mg/kg).

    • Group 3: Indomethacin (positive control, non-selective COX inhibitor, e.g., 10 mg/kg)[8][11].

    • Group 4: Celecoxib (positive control, selective COX-2 inhibitor, e.g., 30 mg/kg).

  • Drug Administration: Administer the test and control compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation[11].

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat[8][11].

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection[11].

  • Endpoint Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Presentation and Comparison:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0
N,N-diethyl-4-fluorobenzenesulfonamide10
N,N-diethyl-4-fluorobenzenesulfonamide30
N,N-diethyl-4-fluorobenzenesulfonamide100
Indomethacin10
Celecoxib30

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vivo characterization of N,N-diethyl-4-fluorobenzenesulfonamide. The proposed antibacterial and anti-inflammatory studies, benchmarked against established comparator drugs, will provide critical insights into its therapeutic potential. Positive results in these initial screens would warrant further investigation, including pharmacokinetic studies, determination of the minimum inhibitory concentration (MIC) for a broader panel of bacterial strains, and evaluation in chronic models of inflammation. The systematic approach outlined herein will enable a thorough and objective assessment of this novel sulfonamide, paving the way for its potential development as a new therapeutic agent.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Emery, P., Zeidler, H., Kvien, T. K., Guslandi, M., Naudin, R., Stead, H., & Verburg, K. M. (1999). Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison. The Lancet, 354(9196), 2106-2111.
  • Ali, A., Ali, A., Sayed, A. M., El-Sayed, M. A., & Abdel-Aziz, M. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(7), 931.
  • Gong, L., Zhang, Y., Wang, J., Wang, J., & Zhang, Y. (2012). Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial.
  • Hajhashemi, V., Ghannadi, A., & Jafarabadi, H. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Reports in Pharmaceutical Sciences, 3(2), 129.
  • Duncia, J. V., Santella, J. B., Higley, C. A., Pitts, W. J., Wityak, J., Frietze, W. E., ... & Wexler, R. R. (1998). A method using calcium triflimide [Ca (NTf2) 2] as a Lewis acid to activate sulfonyl fluorides toward nucleophilic addition with amines is described. Organic letters, 20(12), 3465-3469.
  • Pires, D. P., Alves, D., & Vaz, F. (2021). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. STAR protocols, 2(4), 100994.
  • Jacquemard, F., & Toussaint, M. (1983). U.S. Patent No. 4,369,145. Washington, DC: U.S.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Current protocols in pharmacology (pp. 5-4).
  • Zhang, Y., Ding, H., & Wang, H. (2020). Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis. Pain Medicine, 21(8), 1669-1678.
  • He, W., Friberg, L. E., & Nielsen, E. I. (2015). The choice of murine infection model and the immune status of the mice has an impact on the pharmacodynamics of dicloxacillin against Staphylococcus aureus.
  • Inoue, M., Sumi, R., & Uehara, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(2), 269.
  • Wood, K. C., Leligdowicz, A., & Zuercher, M. (2021). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study. Sepsis, 5(2), 1-13.
  • Reddy, T. J., Le, T. X., & Harris, J. M. (2006). Synthesis of N, N-diethylbenzamides via a non-classical Mitsunobu reaction. Tetrahedron letters, 47(42), 7449-7451.
  • Zhou, Y., Boudreau, D. M., & Freedman, J. D. (2018). Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. Therapeutics and clinical risk management, 14, 2353.
  • Gil, C. D. (2018). Models of Inflammation: Carrageenan-or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 81(1), e40.
  • Nissen, S. E., Yeomans, N. D., Solomon, D. H., Lüscher, T. F., Libby, P., Husni, M. E., ... & PRECISION Trialists. (2016). Cardiovascular safety of celecoxib, naproxen, or ibuprofen for arthritis. New England Journal of Medicine, 375(26), 2519-2529.
  • Madder, R. D. (2018). Sulfonamides: Mechanism of action.
  • Hoover, J. L., & Friberg, L. (2020).
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  • Mechanism of action of Sulfonamides.
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  • Zhang, Y., Zhang, Y., & Hu, J. (2022). Modified and Scalable Synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. The Journal of Organic Chemistry, 87(5), 3624-3630.

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Comparative

A Practical Guide to Cross-Validation of Analytical Methods for N,N-diethyl-4-fluorobenzenesulfonamide

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The methods used to quantify an active pharmaceutical ingredient (API) and its impurities must be robust,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The methods used to quantify an active pharmaceutical ingredient (API) and its impurities must be robust, reliable, and fit for purpose. This guide provides a comprehensive framework for the cross-validation of analytical methods for the compound N,N-diethyl-4-fluorobenzenesulfonamide, a key intermediate in various synthetic pathways.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design, ensuring a deep and practical understanding of method validation and cross-validation.

The Imperative of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For a compound like N,N-diethyl-4-fluorobenzenesulfonamide, this means ensuring that the chosen analytical methods can accurately and precisely quantify the main component and detect any potential impurities. Cross-validation becomes critical when two or more analytical methods are used within or between laboratories to analyze the same substance. It serves to demonstrate that the different methods provide equivalent results, which is a crucial aspect of method transfer and ensuring data consistency across different stages of drug development.

Comparative Analytical Techniques for N,N-diethyl-4-fluorobenzenesulfonamide

Two of the most powerful and widely used analytical techniques in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)[3][4]. While both are separation techniques, their principles and applications differ significantly, making them excellent candidates for a cross-validation study.

  • High-Performance Liquid Chromatography (HPLC): This technique is a mainstay for the analysis of a wide range of pharmaceutical compounds, particularly those that are non-volatile or thermally labile[5]. For N,N-diethyl-4-fluorobenzenesulfonamide, a reversed-phase HPLC method is a logical first choice.

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds[4]. While N,N-diethyl-4-fluorobenzenesulfonamide itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility, allowing for the use of this high-resolution technique, often coupled with a mass spectrometer (MS) for enhanced specificity.

The following sections detail the experimental protocols for both a proposed HPLC-UV method and a GC-MS method for the analysis of N,N-diethyl-4-fluorobenzenesulfonamide.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed for the quantification of N,N-diethyl-4-fluorobenzenesulfonamide and the separation of potential process-related impurities.

3.1.1. Chromatographic Conditions

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Detection UV at 265 nm[1]
Injection Volume 10 µL

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of N,N-diethyl-4-fluorobenzenesulfonamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing N,N-diethyl-4-fluorobenzenesulfonamide and prepare a solution with a target concentration of 50 µg/mL in the diluent.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers an alternative, highly specific approach for the quantification of N,N-diethyl-4-fluorobenzenesulfonamide.

3.2.1. Derivatization Procedure

Causality: Sulfonamides often require derivatization to increase their volatility and thermal stability for GC analysis[6]. In this protocol, we will use pentafluoropropionic acid anhydride (PFPA) for derivatization.

  • Pipette 1 mL of the sample or standard solution into a glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate and 50 µL of PFPA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

3.2.2. GC-MS Conditions

ParameterCondition
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 150°C, hold for 1 minRamp: 10°C/min to 280°C, hold for 5 min
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
MS Interface Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte

Method Validation Parameters: A Comparative Overview

A comprehensive validation of both methods should be performed according to ICH Q2(R1) guidelines[1][2]. The following table summarizes the key validation parameters and expected performance for each method.

Validation ParameterRP-HPLC-UVGC-MS with Derivatization
Specificity Demonstrated by peak purity analysis and separation from known impurities.High specificity achieved through mass spectrometric detection and unique fragmentation patterns.
Linearity (r²) ≥ 0.999 over a range of 1-150% of the target concentration[1].≥ 0.995 over a similar concentration range.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%
Limit of Detection (LOD) Lower (ng/mL range)Potentially higher due to derivatization and injection volume.
Limit of Quantitation (LOQ) Typically 3x LODTypically 3x LOD
Robustness Assessed by small variations in mobile phase composition, pH, flow rate, and column temperature.Assessed by variations in oven temperature ramp, gas flow rate, and derivatization conditions.

Cross-Validation Protocol: Bridging the Analytical Divide

The core of this guide is the cross-validation of the developed HPLC and GC-MS methods. This process will establish the equivalence of the two methods for the analysis of N,N-diethyl-4-fluorobenzenesulfonamide.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Prep Prepare Homogeneous Sample Batch HPLC Analyze Aliquots by RP-HPLC-UV Prep->HPLC GCMS Analyze Aliquots by GC-MS Prep->GCMS Compare Compare Results (e.g., Bland-Altman Plot) HPLC->Compare GCMS->Compare Conclusion Determine Method Equivalence Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure
  • Sample Selection: Prepare a minimum of six independent samples of N,N-diethyl-4-fluorobenzenesulfonamide at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample in triplicate using both the validated RP-HPLC-UV method and the validated GC-MS method.

  • Data Comparison: For each sample, calculate the mean result from each method. Compare the results obtained from the two methods using appropriate statistical tools, such as the paired t-test or a Bland-Altman plot, to assess the agreement between the methods.

  • Acceptance Criteria: The acceptance criteria for method equivalence should be pre-defined. A common criterion is that the 95% confidence interval for the difference between the two methods should be within a pre-specified range (e.g., ±5.0%).

Logic of Validation Parameter Selection

The choice of validation parameters is dictated by the intended purpose of the analytical method, as outlined in the ICH guidelines[1][2].

ValidationLogic cluster_purpose Intended Purpose of Analytical Method cluster_params Required Validation Parameters Assay Assay (Quantification) Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Impurity Impurity Testing Impurity->Accuracy Impurity->Precision Impurity->Specificity Impurity->Linearity Impurity->Range LOQ Limit of Quantitation Impurity->LOQ

Caption: Relationship between the intended purpose of an analytical method and the required validation parameters.

Conclusion: Ensuring Analytical Confidence

The cross-validation of analytical methods is a cornerstone of a robust quality system in the pharmaceutical industry. By demonstrating the equivalence of two distinct analytical techniques, such as HPLC and GC-MS, for the analysis of N,N-diethyl-4-fluorobenzenesulfonamide, a high degree of confidence in the generated data can be achieved. This guide provides a scientifically sound and practical framework for conducting such a study, from method development and validation to the final cross-validation protocol. Adherence to these principles will ensure data integrity and facilitate a smooth progression through the drug development lifecycle.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry.
  • Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Chromatography Today. (2023). HPLC vs GC - A Beginner's Guide. [Link]

  • Agilent Technologies. (2017). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Agilent Technologies. (2019). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Agilent Technologies. (2012). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,N-diethyl-4-fluorobenzenesulfonamide

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-diethyl-4-fluorobenze...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N-diethyl-4-fluorobenzenesulfonamide, a fluorinated organic compound. The procedures outlined herein are synthesized from established safety data for structurally similar sulfonamides and general principles of hazardous waste management, ensuring a self-validating system rooted in expertise and trustworthiness. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical waste streams safely and effectively.

Hazard Identification and Risk Assessment

The core structure, a benzenesulfonamide, and the presence of a fluorine atom, necessitate careful handling. Fluorinated organic compounds can be environmentally persistent, and their decomposition during improper incineration can release hazardous substances.[1][2] Therefore, disposal requires methods that ensure complete destruction and neutralization of byproducts.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification GHS Hazard Statement Rationale and Key Considerations Supporting Sources
Acute Oral Toxicity H302: Harmful if swallowed This is a consistent classification for similar sulfonamide compounds. Ingestion can lead to systemic effects.[3][4][5] [3][4][5]
Eye Irritation H319: Causes serious eye irritation Direct contact with the eyes is likely to cause significant, potentially damaging, irritation.[4][5][6] [4][5][6]
Skin Corrosion/Irritation Potential for skin irritation Some related compounds are classified as skin irritants. Prolonged contact should be avoided.[6][7][8] [6][7][8]

| Environmental Hazard | Harmful to aquatic life | Many synthetic organic compounds can have long-term adverse effects on aquatic ecosystems if released.[9] |[9] |

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling the waste, ensure a comprehensive PPE strategy is in place. The choice of PPE is directly dictated by the hazards identified above.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield. This is critical to prevent contact with splashes, which could cause serious eye irritation.[4][5][6]

  • Skin Protection: Wear a standard laboratory coat and chemically resistant gloves (e.g., nitrile). Open cuts or irritated skin should never be exposed to the material.[9] Contaminated clothing should be removed and washed before reuse.[8]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N,N-diethyl-4-fluorobenzenesulfonamide waste streams.

G Disposal Workflow for N,N-diethyl-4-fluorobenzenesulfonamide cluster_0 Generation & Segregation cluster_1 Collection & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A Waste Generation (Pure compound, solutions, contaminated labware) B Segregate as Hazardous Chemical Waste A->B C Use Designated, Compatible, and Sealed Waste Container B->C D Label Container Clearly: 'Hazardous Waste' Full Chemical Name Associated Hazards C->D E Store in a Designated, Well-Ventilated, Secure Area (e.g., Satellite Accumulation Area) D->E F Away from Incompatible Materials E->F G Contact Institutional Environmental Health & Safety (EHS) for Pickup E->G H Final Disposal via Licensed Hazardous Waste Facility (e.g., High-Temperature Incineration) G->H

Caption: Decision workflow for handling N,N-diethyl-4-fluorobenzenesulfonamide waste.

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams, including the pure compound, solutions, and contaminated materials, are managed in compliance with safety and environmental regulations. Under no circumstances should this chemical or its containers be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste, a category under which this compound would fall in a research context.[10][11]

Step 1: Waste Segregation and Collection

  • Causality: To prevent dangerous reactions and ensure proper disposal, hazardous waste must be kept separate from non-hazardous trash and other chemical waste streams.

  • Procedure:

    • Designate a specific, compatible, and leak-proof container for N,N-diethyl-4-fluorobenzenesulfonamide waste. This container should have a secure screw-top cap.

    • Carefully transfer all waste, including residues, solutions, and disposable materials heavily contaminated with the compound (e.g., weighing paper, pipette tips), into this container.

    • Keep the container closed except when adding waste.[12]

Step 2: Labeling

  • Causality: Accurate labeling is a regulatory requirement and is crucial for informing waste handlers of the container's contents and associated dangers.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "N,N-diethyl-4-fluorobenzenesulfonamide".

    • List the primary hazards: "Harmful if swallowed", "Causes serious eye irritation".

Step 3: Interim Storage

  • Causality: Proper temporary storage minimizes the risk of spills, exposure, and reaction with incompatible materials.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area must be well-ventilated and secure.[12]

    • Ensure the container is stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]

Step 4: Final Disposal

  • Causality: The chemical nature of fluorinated sulfonamides requires specialized treatment to ensure complete destruction and prevent environmental contamination. The recommended method is high-temperature incineration at a licensed facility.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste container.[12]

    • Do not attempt to dispose of the waste through other means. The final disposal must be conducted at an approved and licensed waste disposal plant.[3][5][6]

Management of Empty Containers

  • Causality: Even "empty" containers retain chemical residues that can be hazardous. Proper cleaning and disposal are necessary to prevent exposure and environmental release.

  • Procedure:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate (the solvent used for rinsing) as hazardous waste and add it to your designated N,N-diethyl-4-fluorobenzenesulfonamide waste container.[14]

    • After triple rinsing and allowing the container to dry, completely deface or remove the original label.[14]

    • Dispose of the rinsed, dried, and defaced container according to your institution's guidelines for non-hazardous lab glass or plastic.

Emergency Procedures for Spills and Exposure

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and spilled chemical into a sealed container for hazardous waste disposal.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[4]

  • Ingestion: Rinse the mouth with water. Call a poison control center or doctor for medical advice.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

References

  • Santa Cruz Biotechnology.
  • Sigma-Aldrich.
  • Chemos GmbH & Co. KG.
  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • Benchchem.
  • NOAA. n,n-diethyl-m-toluamide - Report. CAMEO Chemicals.
  • ECHEMI.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • Benchchem.
  • MCF Environmental Services. Guidelines for Disposing of PFAs.
  • Lab Manager. PFAS Destruction Method Recovers Valuable Fluorine.
  • NPR. EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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